Ansofaxine functions as a triple reuptake inhibitor, meaning it primarily blocks the transporter proteins responsible for clearing three key monoamine neurotransmitters from the synaptic cleft [1] [2] [3]:
This combined action increases the extracellular levels of 5-HT, NE, and DA in the brain, which is believed to underlie its antidepressant efficacy, particularly in addressing symptoms like anhedonia and loss of motivation that are linked to dopaminergic dysfunction [1] [3]. The diagram below illustrates this core mechanism.
Ansofaxine's primary mechanism involves inhibition of SERT, NET, and DAT.
The tables below summarize key quantitative data from various studies on ansofaxine's binding and functional activity.
Table 1: In Vitro Binding Affinity (IC50) and Reuptake Inhibition (IC50)
| Target | Binding Affinity (IC50, nM) | Functional Reuptake Inhibition (IC50, nM) | Source/Context |
|---|---|---|---|
| DAT (Dopamine) | 227 ± 21.7 [1] | 491 [4] [5], 733.2 ± 10.0 [1] | Preclinical studies |
| SERT (Serotonin) | 1,330 ± 82.5 [1] | 723 [4] [5], 31.4 ± 0.4 [1] | Preclinical studies |
| NET (Norepinephrine) | 2,200 ± 278 [1] | 763 [4] [5], 586.7 ± 84.0 [1] | Preclinical studies |
Table 2: In Vivo Neurochemical and Efficacy Evidence
| Model/System | Key Finding | Source |
|---|---|---|
| Rat Striatum (Microdialysis) | Increased extracellular 5-HT, NE, and DA levels after acute and chronic administration [2]. | Preclinical study |
| Rat Forced Swim Test | Reduced immobility time, indicating antidepressant-like effect [5]. | Preclinical behavioral model |
| Human Phase 3 Trial (MADRS) | MADRS score change: -20.0 (80 mg) vs -14.6 (placebo); p<0.0001 [1]. | Clinical efficacy endpoint |
The efficacy and mechanism of ansofaxine have been validated through standardized preclinical and clinical models.
1. In Vitro Binding and Reuptake Inhibition Assays
2. In Vivo Microdialysis in Rat Brain
3. Clinical Trial Design for Efficacy Proof-of-Concept
The unique TRI profile of ansofaxine has several important implications:
For a comprehensive guide, the content is typically organized around the drug development lifecycle, from preclinical research to clinical trials and regulatory submission. The table below outlines the potential core sections.
| Section | Description & Key Content |
|---|---|
| 1. Executive Summary | Drug overview, mechanism of action (SNDRI), key developmental phases, and potential therapeutic value. |
| 2. Introduction & Background | Chemical structure, formulation, rationale for development (e.g., improved tolerability over existing antidepressants). |
| 3. Pharmacology | Detailed mechanism of action, binding affinity (Ki, IC50) for SERT, NET, DAT; dose-response relationships. |
| 4. Preclinical Data | In vitro & in vivo studies: efficacy in animal models, pharmacokinetics (ADME), and toxicology profile. |
| 5. Clinical Trial Data | Summarized results from Phase I-III trials: safety, efficacy, dosage, and patient population. |
| 6. Regulatory Pathway | Development strategy aligned with FDA/ICH guidelines (e.g., [1]), including plans for New Drug Application (NDA). |
You can use the following table structure to organize all quantitative data for easy comparison once the specific numbers for ansofaxine are obtained.
| Parameter | Preclinical (in vivo/in vitro) | Clinical (Phase I) | Clinical (Phase II/III) |
|---|---|---|---|
| Binding Affinity (Ki, nM) | SERT: [Value]; NET: [Value]; DAT: [Value] | N/A | N/A |
| Pharmacokinetics | Tmax: [Value]; T1/2: [Value] | Tmax: [Value]; T1/2: [Value] | Tmax: [Value]; T1/2: [Value] |
| Effective Dose (ED50) | [Value] mg/kg | N/A | N/A |
| Therapeutic Dosage | N/A | [Value] mg | [Value] mg |
| Common Adverse Events | [Observation] | [Incidence Rate] | [Incidence Rate] |
Below are generalized methodologies for key experiments, which would be customized with ansofaxine-specific details.
The following diagram, created using DOT language, outlines a high-level workflow for the drug development process, which is contextually informed by general guidelines for early drug development [2].
A high-level workflow for drug development from discovery to approval.
Ansofaxine hydrochloride is a novel chemical entity developed as a triple reuptake inhibitor (TRI), meaning it simultaneously inhibits the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) [1] [2] [3]. This action increases the extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the brain.
The tables below summarize the key in vitro and in vivo data that define its neurochemical profile.
Table 1: In Vitro Binding Affinity and Reuptake Inhibition of Ansofaxine
| Target Transporter | Binding Affinity (Kᵢ, nM) | Reuptake Inhibition (IC₅₀, nM) | Source / Context |
|---|---|---|---|
| Serotonin (SERT) | 1,330 ± 82.5 [1] | 31.4 ± 0.4 to 723 nM [1] [2] [4] | Human SERT protein / CHO cells expressing human SERT |
| Norepinephrine (NET) | 2,200 ± 278 [1] | 586.7 ± 83.6 to 763 nM [1] [2] [4] | Human NET protein / CHO cells expressing human NET |
| Dopamine (DAT) | 227 ± 21.7 [1] | 491 to 733.2 ± 10.3 nM [1] [2] [4] | Human DAT protein / CHO cells expressing human DAT |
Table 2: Key In Vivo Neurochemical and Pharmacokinetic Findings
| Parameter | Finding | Experimental Model |
|---|---|---|
| Increased Monoamines | Significantly increased extracellular levels of DA, NE, and 5-HT in the striatum after acute and chronic administration [5] [3]. | Rat brain (microdialysis) |
| DA Increase vs. Desvenlafaxine | The ability to increase extracellular DA levels is approximately 2 to 3 times stronger than desvenlafaxine [5]. | Rat brain (microdialysis) |
| Brain Distribution | Rapidly absorbed and selectively distributed into the hypothalamus at high concentrations [3]. | Rat tissue distribution study |
| Conversion to Metabolite | Quickly converted to the active metabolite O-desvenlafaxine (ODV) by esterases in vivo [3]. | Rat pharmacokinetic study |
The characterization of Ansofaxine's neurochemical profile relies on several key experimental approaches. The workflow below outlines the process from in vitro assessment to in vivo validation.
Experimental workflow for profiling Ansofaxine, from in vitro target identification to in vivo functional and kinetic validation.
These experiments establish the direct interaction of Ansofaxine with the human monoamine transporters.
This technique directly measures changes in neurotransmitter levels in the brain of live animals.
These studies track the absorption, distribution, and metabolism of the drug.
The unique neurochemical profile of Ansofaxine has several important clinical implications, which are summarized in the following diagram.
Therapeutic implications of Ansofaxine's triple reuptake inhibition, highlighting the distinct role of dopamine enhancement.
Microdialysis studies in rat striatum demonstrate that ansofaxine administration significantly elevates extracellular levels of key neurotransmitters [1] [2]. The following table summarizes the experimental findings:
| Aspect | Experimental Findings |
|---|---|
| General Brain Penetration | Rapidly penetrates the rat striatum after oral administration [3]. |
| Effects on Dopamine (DA) | Increases extracellular DA levels in rat striatum after acute and chronic administration [1]. Effect on DA is 2-3 times stronger than desvenlafaxine [1]. |
| Effects on Norepinephrine (NE) | Increases extracellular NE levels in rat striatum [1]. |
| Effects on Serotonin (5-HT) | Increases extracellular 5-HT levels in rat striatum [1]. |
| Comparison to Desvenlafaxine | Co-exists with desvenlafaxine in brain; achieves similar brain concentrations at equivalent oral doses. Produces larger total exposure and greater increase in monoamines than desvenlafaxine alone [1] [3]. |
Ansofaxine is quickly converted into its major metabolite, desvenlafaxine, in the body [1]. However, due to its lipophilicity, both the parent compound (ansofaxine) and the metabolite (desvenlafaxine) coexist in the blood and brain, contributing to the overall pharmacological effect [1].
Ansofaxine's pathway to increasing neurotransmitters in the striatum.
The key findings on striatum penetration and neurotransmitter release are derived from in vivo microdialysis studies in rats [1] [3].
Ansofaxine is a Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor (SNDRI). It works by blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft in the brain, thereby increasing their availability [4] [2] [3].
The table below shows its inhibition potency (IC50 values) for each transporter; a lower IC50 indicates stronger binding affinity [3]:
| Target | Transporter Full Name | Inhibition Potency (IC50) |
|---|---|---|
| DAT | Dopamine Transporter | 491 nM |
| SERT | Serotonin Transporter | 723 nM |
| NET | Norepinephrine Transporter | 763 nM |
Ansofaxine's core mechanism is the inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), increasing the availability of these three key monoamine neurotransmitters in the synaptic cleft [1].
The following diagram illustrates the proposed neuropharmacological mechanism of Ansofaxine hydrochloride as a triple reuptake inhibitor.
Ansofaxine inhibits SERT, NET, and DAT, increasing synaptic levels of serotonin, norepinephrine, and dopamine.
The quantitative binding and functional inhibition profiles of Ansofaxine from various studies are summarized in the table below.
| Assay Type | Target | IC₅₀ / Kᵢ Value (nM) | Source/Context |
|---|---|---|---|
| Functional Reuptake Inhibition (IC₅₀) | Serotonin (5-HT) | 723 | [2] [3] |
| Norepinephrine (NE) | 763 | [2] [3] | |
| Dopamine (DA) | 491 | [2] [3] | |
| Radioligand Binding (Kᵢ) | Serotonin Transporter (SERT) | 1,330 | [4] |
| Norepinephrine Transporter (NET) | 2,200 | [4] | |
| Dopamine Transporter (DAT) | 227 | [4] | |
| Functional Reuptake Inhibition (IC₅₀) | Serotonin (5-HT) | 31.4 | [4] |
| Norepinephrine (NE) | 586.7 | [4] | |
| Dopamine (DA) | 733.2 | [4] |
As a prodrug, Ansofaxine is designed to be rapidly converted into its active metabolite, desvenlafaxine, after administration. However, due to its lipophilicity, the parent drug (Ansofaxine) and the metabolite (desvenlafaxine) coexist in the blood and brain, contributing to the overall therapeutic effect [5]. This balanced triple reuptake inhibition is theorized to address a broader range of depressive symptoms, particularly anhedonia (loss of pleasure), low energy, and motivation, which are linked to dopamine dysfunction [4] [5].
Robust data from Phase 3 and Phase 2 clinical trials demonstrate the efficacy and safety of Ansofaxine for MDD.
Phase 3 Trial (NCT04853407) [4]:
Phase 2 Trial (NCT03785652) [5]:
The safety profile from these trials is summarized below.
| Safety Parameter | Findings |
|---|---|
| General Tolerability | Generally well-tolerated at doses of 80 mg and 160 mg daily [4]. |
| Common TRAEs | Nausea, vomiting, diarrhea, dizziness, elevated total bilirubin or alanine aminotransferase [5]. |
| TEAE Incidence (Phase 3) | 80 mg: 74.46%; 160 mg: 78.26%; Placebo: 67.93% [4]. |
| TRAE Incidence (Phase 3) | 80 mg: 59.2%; 160 mg: 65.22%; Placebo: 45.11% [4]. |
Beyond its antidepressant application, emerging preclinical research suggests Ansofaxine may have a novel role in oncology, particularly for hepatocellular carcinoma (HCC).
A 2025 study using network pharmacology, molecular docking, and experimental models proposed that this compound may inhibit HCC progression by targeting key pathways like EGFR/MAPK. The study reported the following findings [6]:
The following diagram outlines the proposed multi-target mechanism for inhibiting hepatocellular carcinoma based on this preclinical research.
Proposed anti-HCC mechanisms of Ansofaxine involving immunomodulation and signaling pathway inhibition.
This compound represents a significant innovation in antidepressant therapy with several key differentiators:
Future development will focus on the progress of its FDA application for MDD, ongoing Phase 3 trials for Generalized Anxiety Disorder, and further investigation into its anti-tumor effects [2] [6].
Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a new chemical entity developed as an extended-release (ER) oral tablet for adults with Major Depressive Disorder (MDD) [1] [2]. Its core mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporter proteins, classifying it as a triple reuptake inhibitor (TRI) [1] [2] [3].
The table below summarizes its key pharmacological characteristics:
| Attribute | Details |
|---|---|
| Drug Name | This compound (LY03005, LPM570065) [4] |
| Pharmacological Class | Triple Monoaminergic Reuptake Inhibitor (TRI) [5] [3] |
| Primary Indication | Major Depressive Disorder (MDD) [1] [2] |
| Mechanism of Action | Inhibits reuptake of Serotonin (5-HT), Norepinephrine (NE), and Dopamine (DA) from the synaptic cleft [1] [2]. |
| Key Pharmacodynamic Feature | A balanced and potent inhibitor of all three monoamines, with a particularly strong effect on dopamine reuptake, which is theorized to address anhedonia [2] [3]. |
Substantial clinical evidence supports the efficacy and safety of Ansofaxine for treating MDD.
Both Phase 2 and Phase 3 trials demonstrated that Ansofaxine was significantly more effective than placebo in reducing depression scores.
| Trial Parameter | Phase 2 Trial (6 weeks) [2] | Phase 3 Trial (8 weeks) [1] |
|---|---|---|
| Doses | 40, 80, 120, 160 mg/day | 80 mg/day, 160 mg/day |
| Primary Endpoint | Change in HAMD-17 total score | Change in MADRS total score |
| Score Change (Active vs. Placebo) | All active doses superior to placebo (p = 0.0447) | -20.0 (80mg) and -19.9 (160mg) vs. -14.6 (placebo); p < 0.0001 |
In clinical trials, Ansofaxine was generally well-tolerated. The most common adverse events were mild to moderate.
| Safety Measure | Findings |
|---|---|
| General Tolerability | All tested doses (40-160 mg/day) were generally well-tolerated [1] [2]. |
| Common Adverse Events | Nausea, vomiting, diarrhea, dizziness, elevated total bilirubin or alanine aminotransferase [2]. |
| Incidence of Treatment-Related AEs (Phase 3) | 59.2% (80 mg), 65.22% (160 mg), compared to 45.11% in the placebo group [1]. |
For research purposes, here are the summarized methodologies from the pivotal Phase 3 trial and a recent oncology study.
This was a multicenter, double-blind, randomized, placebo-controlled study [1].
A 2025 study investigated the anti-tumor effects of Ansofaxine on hepatocellular carcinoma (HCC) [6] [7].
Recent preclinical research has revealed that Ansofaxine may have inhibitory effects on Hepatocellular Carcinoma (HCC) [6] [7].
The diagram below illustrates the proposed signaling pathway for its anti-HCC activity.
Proposed anti-HCC mechanism of Ansofaxine via EGFR/MAPK pathway and immunomodulation [6] [7].
The comorbidity between depression and cancer presents a significant challenge in oncology, with compelling evidence indicating that depression can suppress anti-tumor immune responses, promote cancer progression, and inhibit the effectiveness of cancer immunotherapy [1]. Psychoneuroimmunology research has revealed complex bidirectional communication between the nervous, endocrine, and immune systems, providing a scientific foundation for investigating antidepressants as potential modifiers of anti-tumor immunity. Ansofaxine hydrochloride (LY03005), a novel triple reuptake inhibitor (TRI) that simultaneously enhances dopamine, norepinephrine, and serotonin neurotransmission, has recently demonstrated unexpected potential in preclinical cancer models beyond its primary antidepressant indication [1]. Unlike selective serotonin reuptake inhibitors (SSRIs) which often have delayed onset and sexual side effects, TRIs like ansofaxine offer rapid action and potentially improved tolerability [1].
Recent investigations have revealed that this compound exhibits direct anti-tumor effects and enhances response to immunotherapy through multiple mechanisms. Research in colorectal cancer models demonstrates that ansofaxine enhances peripheral dopamine levels, promotes CD8+ T cell proliferation, increases intratumoral infiltration of M1 macrophages and NK cells, decreases the proportion of exhausted CD8+ T cells, and strengthens anti-tumor immunity [1]. Simultaneously, studies in hepatocellular carcinoma models indicate that ansofaxine inhibits cancer growth and enhances targeted therapy through the EGFR/MAPK pathway [2]. These findings position ansofaxine as a promising candidate for combination regimens with emerging immunotherapies, particularly those targeting TNFR2 (tumor necrosis factor receptor 2), which has emerged as a promising immunotherapy target due to its restricted expression on immunosuppressive cells and tumor cells compared to more broadly expressed PD-1 and CTLA-4 [3].
This compound exerts significant effects on the tumor immune microenvironment through modulation of neurotransmitter signaling:
Dopamine enhancement: Ansofaxine increases peripheral dopamine levels, which promotes CD8+ T cell proliferation and activation while reducing exhaustion markers [1]. This effect is particularly important in the context of cancer immunotherapy, as dopamine signaling has been shown to enhance T cell receptor signaling and improve anti-tumor responses.
Serotonin modulation: By regulating peripheral 5-hydroxytryptamine (5-HT) levels, ansofaxine influences the polarization of tumor-associated macrophages toward the anti-tumor M1 phenotype rather than the pro-tumor M2 phenotype [1]. This mechanism is crucial for overcoming the immunosuppressive tumor microenvironment.
NK cell activation: Treatment with ansofaxine enhances natural killer cell infiltration and function within tumors, providing an important innate immune mechanism for controlling cancer growth [1].
Beyond immunomodulation, ansofaxine demonstrates direct activity against cancer cells:
Apoptosis induction: Like fluoxetine, ansofaxine inhibits colon cancer cell growth in vitro by inducing apoptosis [1]. This direct cytotoxic effect occurs at concentrations achievable in clinical settings (0-50 μM).
EGFR/MAPK pathway inhibition: In hepatocellular carcinoma models, ansofaxine suppresses key oncogenic signaling pathways, including EGFR, MAPK, and PI3K/AKT cascades [2]. Network pharmacology analyses have identified 87 common drug-disease targets between ansofaxine and HCC, including EGFR, GRB2, and SRC.
Proliferation and migration suppression: Ansofaxine significantly inhibits proliferation, migration, invasion, and clonal formation of HCC cells in vitro [2].
Table 1: Key Mechanisms of this compound in Cancer Models
| Mechanism Category | Specific Effects | Experimental Evidence |
|---|---|---|
| Immunomodulation | Enhanced CD8+ T cell function | Increased proliferation, decreased exhaustion markers [1] |
| M1 macrophage polarization | Increased intratumoral M1 macrophages [1] | |
| NK cell activation | Enhanced infiltration and cytotoxicity [1] | |
| Direct Antitumor | Apoptosis induction | Caspase activation in colon cancer cells [1] |
| Signaling pathway inhibition | Suppression of EGFR/MAPK in HCC [2] | |
| Metastasis suppression | Inhibition of migration and invasion [2] |
Purpose: To evaluate the direct anti-proliferative effects of this compound on cancer cells.
Materials:
Procedure:
Data Analysis: Determine IC₅₀ values using non-linear regression analysis (sigmoidal dose-response curve fitting). Perform experiments in triplicate with three biological replicates.
Purpose: To quantify ansofaxine-induced apoptosis in cancer cells.
Materials:
Procedure:
Purpose: To evaluate the anti-metastatic potential of ansofaxine.
Transwell Migration Assay:
Matrigel Invasion Assay:
Purpose: To evaluate effects of ansofaxine on immune cell function.
T cell Proliferation Assay:
Macrophage Polarization:
Purpose: To evaluate the anti-tumor efficacy of ansofaxine in immunocompetent mouse models.
Materials:
Subcutaneous Tumor Model:
Table 2: In Vivo Dosing Regimens for Ansofaxine Combination Therapy
| Treatment Group | Ansofaxine HCl | Anti-TNFR2 | Other Agents | Frequency/Duration |
|---|---|---|---|---|
| Vehicle control | None | None | None | Daily, 14-28 days |
| Ansofaxine monotherapy | 10-50 mg/kg, oral | None | None | Daily, 14-28 days [1] |
| Anti-TNFR2 monotherapy | None | 10 mg/kg, IP | None | Every 3 days, 4 doses [1] |
| Combination therapy | 10-50 mg/kg, oral | 10 mg/kg, IP | None | As above for each agent |
| Triple combination | 10-50 mg/kg, oral | 10 mg/kg, IP | Anti-PD-1 (10 mg/kg, IP) | As above for each agent |
Tumor Immune Cell Profiling:
Cytokine and Neurotransmitter Measurement:
Tumor Measurement:
Response Criteria:
Statistical Analysis:
TNFR2 biology provides a strong rationale for combination with ansofaxine:
Optimized Dosing Schedule:
Expected Outcomes:
Rationale: Both ansofaxine and TNFR2 antagonism modulate distinct aspects of the tumor immune microenvironment that contribute to PD-1/PD-L1-mediated resistance.
Triple Therapy Protocol:
Immune Monitoring:
The following diagram illustrates the proposed mechanism of action for this compound in combination with cancer immunotherapy:
Figure 1: Proposed mechanism of action for this compound in combination with cancer immunotherapy, illustrating the multimodal approach targeting neurotransmitter systems, direct tumor cell killing, and immune modulation.
The following workflow outlines the comprehensive experimental approach for evaluating ansofaxine in cancer models:
Figure 2: Comprehensive experimental workflow for evaluating this compound in cancer models, integrating in vitro and in vivo approaches with multimodal analysis.
Synergy Assessment:
Immune Correlates of Response:
Dosing Optimization:
Biomarker Development:
The protocols outlined herein provide a comprehensive framework for evaluating this compound in combination with cancer immunotherapy, particularly targeting TNFR2. The multimodal mechanism of ansofaxine—encompassing neurotransmitter modulation, direct antitumor effects, and immunomodulation—creates a strong rationale for its repurposing as an oncology therapeutic. Researchers should pay particular attention to the immune monitoring components, as the immunomodulatory effects appear central to the enhanced efficacy observed in combination regimens. These application notes should facilitate standardized evaluation of ansofaxine-containing combinations across different laboratories and accelerate the translation of this promising approach to clinical testing.
The comorbidity between depression and cancer presents a significant clinical challenge in oncology, with depression known to negatively impact cancer progression through modulation of the neuroimmune system [1]. Patients with cancer experience depression at higher rates than those with other diseases, creating an urgent need for therapeutic strategies that can simultaneously address both conditions [1]. Emerging research in psychoneuroimmunology has revealed that depression suppresses anti-tumor immune responses, promotes cancer progression, and diminishes the effectiveness of cancer immunotherapy [1] [2]. Within this context, Ansofaxine hydrochloride (LY03005), a novel triple reuptake inhibitor (TRI) antidepressant that enhances neurotransmission across all monoamine systems, has demonstrated potential not only for alleviating depressive symptoms but also for modulating anti-tumor immunity [1].
The tumor necrosis factor receptor 2 (TNFR2) has emerged as a promising immunotherapy target due to its dual role in promoting tumor cell proliferation and enhancing the immunosuppressive function of regulatory T cells (Tregs) within the tumor microenvironment [3] [4]. Compared to established immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4, TNFR2 antagonism offers potential advantages including reduced immune-related adverse events and efficacy in "cold" tumor microenvironments typically resistant to immunotherapy [3]. The strategic combination of this compound with TNFR2-targeted therapy represents an innovative approach that simultaneously addresses the psychological and immunological dimensions of cancer progression, potentially yielding enhanced therapeutic outcomes for colon cancer patients [1].
This compound exerts its effects through multiple complementary mechanisms that collectively enhance anti-tumor immunity:
Neurotransmitter Modulation: As a triple reuptake inhibitor, Ansofaxine simultaneously increases extracellular levels of dopamine (DA), norepinephrine (NE), and serotonin (5-HT), though its most significant effect in cancer models appears to be the enhancement of peripheral dopamine levels [1]. Elevated dopamine enhances CD8+ T cell proliferation and function while reducing exhaustion markers, thereby strengthening the cellular immune response against tumors [1].
Immune Cell Infiltration: Treatment with Ansofaxine promotes the intratumoral infiltration of anti-tumor immune cells, including M1 macrophages and natural killer (NK) cells, while simultaneously decreasing the proportion of exhausted CD8+ T cells within the tumor microenvironment [1]. This shift in immune cell populations creates a more favorable environment for anti-tumor immunity.
Synergistic Effects with Immunotherapy: Ansofaxine enhances the efficacy of various immunotherapeutic agents, including anti-TNFR2 antibodies, by further reducing the immunosuppressive capacity of Tregs and recovering CD8+ T cell function [1] [2]. Additionally, it reduces the expression of immune checkpoint molecules such as PD-L1 and TNFR2 in tumor tissues, potentially sensitizing tumors to immunotherapy [2] [5].
TNFR2 antagonistic antibodies function through several distinct but complementary pathways:
Treg Depletion: TNFR2 is highly expressed on tumor-infiltrating Tregs, which play a critical role in maintaining the immunosuppressive tumor microenvironment [3] [4]. Anti-TNFR2 antibodies specifically induce cell death in these Tregs, thereby alleviating immunosuppression and enabling robust anti-tumor immune responses [4].
Direct Tumor Cell Effects: Many tumor cells, including colon cancer cells, express TNFR2, which promotes their proliferation and survival [3]. TNFR2 antagonism can directly inhibit tumor growth and potentially induce apoptosis in TNFR2-expressing malignant cells [1] [3].
Immune Synergy: TNFR2 blockade enhances the function of various immune cells, including CD8+ T cells and dendritic cells, while simultaneously reducing other immunosuppressive populations such as myeloid-derived suppressor cells (MDSCs) [3] [6]. This comprehensive modulation of the tumor microenvironment creates conditions favorable for effective anti-tumor immunity.
Table 1: Key Mechanisms of Action for this compound and Anti-TNFR2 Therapy
| Therapeutic Agent | Primary Molecular Targets | Cellular Effects | Tumor Microenvironment Changes |
|---|---|---|---|
| This compound | Serotonin, dopamine, and norepinephrine transporters | ↑ CD8+ T cell proliferation, ↓ Treg immunosuppression, ↑ M1 macrophage and NK cell infiltration | ↓ Exhausted CD8+ T cells, ↓ Immunosuppressive signals, ↑ Pro-inflammatory cytokines |
| Anti-TNFR2 Antibody | TNFR2 receptor on Tregs and tumor cells | ↑ Treg apoptosis, ↑ CD8+ T cell activation, ↓ Tumor cell proliferation | ↓ Treg density, ↑ CD8+ T cell/Treg ratio, ↓ PD-L1 expression |
The following diagram illustrates the synergistic mechanisms of this compound and anti-TNFR2 combination therapy in colon cancer:
Materials:
Procedure:
Test Compounds:
Preparation of Drug Stocks:
Treatment Protocol:
Cell Viability Analysis (CCK-8 Assay):
Apoptosis Assay (Annexin V-FITC/PI Staining):
Neurotransmitter Measurement (ELISA):
Table 2: In Vitro Experimental Conditions and Parameters for this compound and Anti-TNFR2 Testing
| Assay Type | Cell Lines | Drug Concentrations | Treatment Duration | Key Readout Parameters |
|---|---|---|---|---|
| Cell Viability (CCK-8) | CT26, HCT116, SW620, MCA38 | Ansofaxine: 0-50 µM\nFluoxetine: 0-50 µM\nAnti-TNFR2: Variable | 24-72 hours | Absorbance at 450 nm, IC₅₀ values, growth inhibition % |
| Apoptosis Assay | CT26, HCT116 | Ansofaxine: 0-50 µM\nCombination with Anti-TNFR2 | 48 hours | % Early apoptotic, % late apoptotic, viable cell ratio |
| Neurotransmitter ELISA | Cell culture supernatants | Ansofaxine: 0-50 µM | 24-72 hours | 5-HT, DA, NE concentrations (pg/mL) |
| Immune Cell Co-culture | CT26 + PBMCs | Ansofaxine: 0-50 µM ± Anti-TNFR2 | 48-96 hours | T cell activation markers, cytokine production, tumor cell killing |
Mouse Selection:
Tumor Cell Injection:
Depression Models (Optional): For studies investigating the depression-cancer comorbidity:
Drug Formulation and Administration:
Treatment Groups:
Treatment Schedule:
Tumor Measurement and Animal Health:
Tissue Collection and Processing:
Blood Collection and Serum Preparation:
The following diagram outlines the in vivo experimental workflow for evaluating combination therapy efficacy:
The combination of this compound with anti-TNFR2 represents a promising therapeutic strategy that targets both the neurological and immunological aspects of cancer progression. This approach leverages multiple synergistic mechanisms to enhance anti-tumor efficacy:
Neuroimmune Modulation: Ansofaxine-mediated increases in peripheral dopamine enhance CD8+ T cell function and proliferation while reducing exhaustion markers, creating a more responsive immune environment for TNFR2-targeted therapy [1]. The addition of anti-TNFR2 further enhances this effect by depleting immunosuppressive Tregs, thereby alleviating a major barrier to effective anti-tumor immunity [1].
Immune Cell Infiltration and Function: Combined treatment significantly increases the infiltration of anti-tumor immune cells, including M1 macrophages and NK cells, while simultaneously reducing the proportion of exhausted CD8+ T cells within the tumor microenvironment [1]. This reshaped immune landscape creates conditions favorable for sustained anti-tumor responses.
Tumor Control Outcomes: In syngeneic colorectal tumor-bearing mice, the combination therapy produced long-term tumor control and achieved complete tumor eradication in 20% of animals [1]. This enhanced efficacy was attributable to the reduction in tumor-infiltrating Treg quantity and recovery of CD8+ T cell function, suggesting the establishment of durable anti-tumor immunity [1].
Research has demonstrated that TNFR2 antagonism can be effectively combined with various other therapeutic approaches to further enhance anti-tumor efficacy:
With HMGN1 and TIL Therapy: The combination of anti-TNFR2 antibody with HMGN1 (a dendritic cell-activating TLR4 agonist) and tumor-infiltrating lymphocyte (TIL) therapy demonstrated remarkable efficacy in colorectal cancer models [7]. This triple combination stimulated TIL proliferation while suppressing Tregs within tumor tissues, resulting in complete tumor eradication and significantly prolonged survival in mouse models [7].
With CD47 Blockade: Dual targeting of TNFR2 and CD47 has shown synergistic anti-tumor effects in colorectal cancer models [6]. This approach simultaneously addresses multiple immunosuppressive pathways by reducing Tregs and myeloid-derived suppressor cells (M-MDSCs) while enhancing CD8+ T cell activation and macrophage function [6]. A bispecific antibody fusion protein targeting both CD47 and TNFR2 (ATA47) demonstrated comparable efficacy to combination therapy, particularly when incorporated into an oncolytic adenovirus (AdV-ATA47) [6].
With Dendritic Cell Vaccines: Anti-TNFR2 combined with DC vaccines stimulated with HMGN1 and 3M-052 (a TLR7/8 agonist) effectively inhibited colon cancer growth in mouse models [8]. This approach stimulated cytotoxic CD8+ T cell activation while depleting Tregs, demonstrating the versatility of TNFR2-targeted approaches in combination immunotherapy [8].
Table 3: Combination Therapy Protocols and Efficacy Outcomes
| Combination Approach | Experimental Model | Dosing Regimen | Key Efficacy Outcomes | Immune Changes |
|---|---|---|---|---|
| Ansofaxine + Anti-TNFR2 | CT26 colon cancer in Balb/c mice | Ansofaxine: 10-30 mg/kg/day oral\nAnti-TNFR2: 10 mg/kg twice weekly IP | 20% complete tumor eradication, Long-term tumor control | ↓ Tregs, ↓ Exhausted CD8+ T cells, ↑ M1 macrophages, ↑ NK cells |
| Anti-TNFR2 + HMGN1 + TIL | CT26 colorectal cancer model | Anti-TNFR2: 10 mg/kg\nHMGN1: Variable\nTIL: 5-10×10^6 cells | Complete tumor eradication, Significantly prolonged survival | ↑ TIL proliferation, ↓ Tregs in tumor tissue |
| Anti-TNFR2 + CD47 Blockade | Murine CRC models | Anti-TNFR2: 10 mg/kg\nAnti-CD47: Variable | Improved tumor control, Prolonged survival | ↓ Tregs, ↓ M-MDSCs, ↑ CD8+ T cell activation |
| Anti-TNFR2 + DC Vaccine | Colon cancer mice model | Anti-TNFR2: 10 mg/kg\nDC vaccine: weekly | Inhibited tumor growth | ↑ Cytotoxic CD8+ T cells, ↓ Tregs |
Experimental Design Considerations:
Statistical Methods:
Data Interpretation Guidelines:
Common Technical Challenges:
Protocol Optimization Tips:
The combination of this compound and anti-TNFR2 represents a promising therapeutic approach that simultaneously addresses both the neurological and immunological dimensions of cancer progression. This innovative combination strategy leverages complementary mechanisms of action to achieve enhanced anti-tumor efficacy compared to either approach alone. The protocols outlined in this document provide a standardized framework for evaluating this combination therapy in preclinical models, with detailed methodologies for in vitro assessment, in vivo therapeutic studies, and comprehensive immune monitoring.
The synergistic potential of targeting both the neuroimmune axis with Ansofaxine and the immunosuppressive tumor microenvironment with TNFR2 antagonism offers a compelling approach for overcoming limitations of current immunotherapies. As research in this area advances, further optimization of dosing schedules, exploration of additional combination partners, and translation to clinical applications will be essential steps in realizing the full potential of this innovative therapeutic strategy for colon cancer and potentially other malignancies.
Regulatory T cells (Tregs) play a critical role in maintaining immune homeostasis and self-tolerance, but in the tumor microenvironment, they exert powerful immunosuppressive effects that shield cancer cells from immune recognition and destruction. Characterized by the expression of the master transcription factor FOXP3, tumor-infiltrating Tregs utilize multiple mechanisms to suppress anti-tumor immunity, including cytokine secretion, metabolic disruption, and cell contact-mediated inhibition [1]. The accumulation of Tregs in tumors correlates with poor prognosis and diminished responses to immunotherapy across various cancer types, making them a promising therapeutic target for enhancing anti-tumor immunity [2]. The ability to specifically modulate Treg function within the tumor microenvironment represents a significant opportunity to improve cancer immunotherapy outcomes while minimizing systemic autoimmune consequences.
Ansofaxine hydrochloride (LY03005) is a novel triple reuptake inhibitor (TRI) that simultaneously enhances synaptic levels of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Recently approved for major depressive disorder, ansofaxine demonstrates a favorable safety profile and good tolerability in clinical trials [3]. Emerging preclinical evidence indicates that ansofaxine possesses significant anti-tumor properties, particularly in its ability to modulate the tumor immune microenvironment and reduce immunosuppressive Treg populations [4]. This application note provides detailed protocols and methodological considerations for researchers investigating the mechanisms and therapeutic potential of this compound in cancer immunotherapy, with particular emphasis on its effects on tumor-infiltrating Treg reduction.
Table 1: Key Characteristics of this compound
| Parameter | Specification | Experimental Evidence |
|---|---|---|
| Molecular Target | Triple reuptake inhibitor (SERT, NET, DAT) | IC₅₀ values: SERT = 31.4 ± 0.4 nM, NET = 586.7 ± 84 nM, DAT = 733.2 ± 10 nM [4] |
| Neurotransmitter Effects | Increases synaptic DA, NE, and 5-HT | Microdialysis shows increased neurotransmitter levels in striatum [4] |
| Clinical Status | Approved for major depressive disorder (MDD) | Phase 3 trials completed (80 mg/day and 160 mg/day doses) [3] |
| Anti-Tumor Evidence | Reduces tumor-infiltrating Tregs, enhances CD8+ T cell function | Preclinical studies in CT26 colon cancer models [4] |
| Combination Potential | Synergizes with anti-TNFR2 immunotherapy | Established in syngeneic colorectal tumor-bearing mice [4] |
This compound exerts its primary pharmacological effect through potent inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), with particular affinity for DAT as evidenced by its lowest IC₅₀ value (227 ± 21.7 nM for radioligand binding) [4]. This balanced triple reuptake inhibition results in elevated synaptic concentrations of all three monoamine neurotransmitters, creating a unique neurochemical profile that distinguishes it from conventional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). The dopamine enhancement capability of ansofaxine is particularly significant in the context of cancer immunotherapy, as dopamine has been shown to modulate T-cell function and differentiation through dopaminergic receptors expressed on immune cells [4] [3].
The neuroimmune mechanisms through which ansofaxine modulates tumor-infiltrating Tregs involve both direct and indirect pathways. Preclinical studies in CT26 colon cancer models demonstrate that oral administration of ansofaxine significantly enhances peripheral dopamine levels while reducing peripheral 5-hydroxytryptamine (5-HT) [4]. Dopamine signaling through dopamine receptors on T cells can influence T-cell activation, differentiation, and function, potentially favoring the development of effector phenotypes over regulatory ones. Additionally, the alteration in neurotransmitter balance may affect sympathetic nervous system signaling to immune organs, further shaping the systemic immune landscape and creating conditions less favorable for Treg maintenance and function within the tumor microenvironment.
The immunomodulatory effects of this compound on the tumor microenvironment are multifaceted and extend beyond Treg reduction. In syngeneic mouse models of colorectal cancer, treatment with ansofaxine resulted in a significant decrease in the proportion of tumor-infiltrating exhausted CD8+ T cells while promoting the infiltration and activation of anti-tumor immune populations, including M1 macrophages and natural killer (NK) cells [4]. These changes collectively strengthen the anti-tumor immune response and create an immunological context more conducive to tumor control. The reduction in exhausted CD8+ T cells is particularly important, as this population represents dysfunctional T cells that have lost their capacity to effectively kill tumor cells despite maintaining antigen recognition.
The mechanistic relationship between dopamine signaling and Treg biology involves the modulation of key Treg homeostasis pathways. While the exact molecular mechanisms remain under investigation, evidence suggests that dopamine signaling may influence Treg stability and function through modulation of FOXP3 expression and activity. FOXP3, the master regulator of Treg development and function, is maintained through complex signaling networks involving T-cell receptor activation, CD28 costimulation, and cytokine signals [5] [6]. Dopamine receptor signaling may intersect with these pathways, potentially affecting FOXP3 transcriptional activity or the stability of Treg lineage commitment. This mechanism represents a promising area for further investigation to fully elucidate the molecular details of ansofaxine's effects on Treg biology.
Figure 1: Proposed Mechanism of this compound in Tumor Immunomodulation. Ansofaxine inhibits serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, increasing synaptic neurotransmitter levels. Elevated dopamine reduces Treg suppression and activates CD8+ T cells, while norepinephrine and serotonin enhance NK cell and M1 macrophage activity, collectively inhibiting tumor growth.
Cell Lines and Culture Conditions: For investigating the direct effects of this compound on cancer cells and immune populations, establish cultures of relevant cell lines. The CT26 mouse colon carcinoma cell line has been validated in previous studies [4]. Additionally, human colon cancer lines HCT116 and SW620 provide relevant human models. Maintain cells in RPMI-1640 complete medium supplemented with 10% fetal bovine serum (FBS), 2 mM glutamine, 100 units/mL penicillin, and 100 μg/mL streptomycin. Culture cells at 37°C in a humidified atmosphere with 5% CO₂, with routine passaging using 0.25% trypsin-EDTA when cells reach 70-80% confluence [4].
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO) and store at -20°C protected from light. For treatment experiments, prepare working concentrations by diluting the stock solution in complete cell culture medium. Include vehicle control groups treated with equivalent concentrations of DMSO (typically ≤0.1% final concentration). Based on published studies, test a concentration range of 0-50 μM for this compound, with 50 μM representing the maximum concentration for most in vitro applications [4]. For comparison, include other antidepressants such as fluoxetine (0-50 μM) and amitifadine hydrochloride (0-150 μM) as reference compounds.
Cell Counting Kit-8 (CCK-8) Proliferation Assay: Seed cells in 96-well plates at a density of 3-5 × 10³ cells/well in 100 μL complete medium and allow to adhere overnight. Treat cells with varying concentrations of this compound (0-50 μM) for 24-72 hours. Following treatment, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control group. Perform experiments with at least six replicates per condition and repeat independently three times [4].
Annexin V-FITC/PI Apoptosis Assay: To quantify apoptosis induction by this compound, seed cells in 6-well plates at 2-3 × 10⁵ cells/well and treat with ansofaxine for 24-48 hours. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1× binding buffer. Stain cells with Annexin V-FITC and propidium iodide (PI) according to manufacturer's instructions. Analyze by flow cytometry within 1 hour of staining. Distinguish viable cells (Annexin V⁻/PI⁻), early apoptotic cells (Annexin V⁺/PI⁻), late apoptotic cells (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺). Collect a minimum of 10,000 events per sample for statistically robust analysis [4].
Surface and Intracellular Staining: For comprehensive immune phenotyping, prepare single-cell suspensions from spleens or tumors of treated animals. For Treg identification, stain cells with fluorescently conjugated antibodies against CD4 and CD25 for 30 minutes at 4°C in the dark. After surface staining, fix and permeabilize cells using the Foxp3/Transcription Factor Staining Buffer Set according to manufacturer's instructions. Then stain intracellularly with anti-FOXP3 antibody to definitively identify Tregs. Include isotype controls to establish gating boundaries and fluorescence minus one (FMO) controls for accurate population identification [4] [1].
Panel Design for Comprehensive Immune Profiling: Beyond Treg identification, design multicolor flow cytometry panels to characterize broader immune changes. Include antibodies against CD3 (T cells), CD8 (cytotoxic T cells), CD19 (B cells), NK1.1 or CD49b (NK cells), CD11b (myeloid cells), and F4/80 (macrophages). To assess T-cell exhaustion, include antibodies against PD-1, TIM-3, and LAG-3. For macrophage polarization, include antibodies against CD86 (M1 marker) and CD206 (M2 marker). Use viability dyes to exclude dead cells from analysis. Acquire data on a flow cytometer capable of detecting all fluorochromes in your panel, and perform compensation using single-stained controls or compensation beads [4].
Table 2: In Vitro Experimental Conditions for Assessing Ansofaxine Effects
| Assay Type | Cell Lines | Ansofaxine Concentration Range | Treatment Duration | Key Readouts |
|---|---|---|---|---|
| Proliferation | CT26, HCT116, SW620 | 0-50 μM | 24-72 hours | Cell viability (CCK-8 absorbance) |
| Apoptosis | CT26, HCT116 | 0-50 μM | 24-48 hours | Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic) |
| Cell Cycle | CT26, MCA38 | 0-50 μM | 24 hours | PI staining, DNA content analysis |
| Cytokine Profiling | Primary immune cells | 0-50 μM | 24-48 hours | IL-10, TGF-β, IFN-γ, IL-2 (ELISA) |
| Molecular Analysis | CT26, HCT116 | 0-50 μM | 6-24 hours | FOXP3, TNFR2 expression (qPCR, Western blot) |
Animal Selection and Housing: Utilize 6- to 8-week-old female wild-type Balb/c mice for CT26 tumor models, housing them in specific pathogen-free (SPF) conditions with ad libitum access to food and water. Allow at least 7 days of acclimatization to the facility before initiating experiments. All procedures should be approved by the appropriate Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines [4]. For translational relevance, consider additional syngeneic models such as MCA38 (mouse colon cancer) and 4T1 (mouse breast cancer) to evaluate tumor-type specific effects.
Tumor Cell Injection and Monitoring: Harvest CT26 cells in logarithmic growth phase, wash with PBS, and resuspend in serum-free RPMI-1640 medium. Inject 1×10⁶ cells subcutaneously into the right flank of each mouse in a volume of 100 μL. Monitor tumor growth every 2-3 days by measuring perpendicular diameters using digital calipers. Calculate tumor volume using the formula: Volume = (Length × Width²) × 0.5. Randomize mice into treatment groups when tumors reach approximately 50-100 mm³ (typically 5-7 days post-injection), ensuring similar mean tumor volumes across groups to minimize bias [4].
Ansofaxine Treatment Protocol: Administer this compound via oral gavage once daily at doses of 80 mg/kg or 160 mg/kg, based on effective doses identified in preclinical studies [4]. Prepare fresh ansofaxine suspensions in 0.5% methylcellulose or appropriate vehicle daily. Continue treatment for the duration of the experiment (typically 3-4 weeks). Include control groups receiving vehicle alone. Monitor mice daily for general health and weigh them twice weekly to assess treatment toxicity.
Combination Therapy with Immunotherapeutic Agents: To evaluate synergistic effects, combine ansofaxine with anti-TNFR2 antibodies (clone TR75-54.7) or other immunotherapeutic agents. Administer anti-TNFR2 antibodies intraperitoneally at a dose of 10 mg/kg twice weekly, beginning on the same day as ansofaxine treatment [4]. For immune checkpoint inhibitor combinations, consider anti-PD-1 or anti-CTLA-4 antibodies at established doses (e.g., 200 μg anti-PD-1 every 3-4 days). Include all appropriate monotherapy and control groups to properly assess combination effects.
Terminal Tissue Collection: At experimental endpoint (typically when tumors reach 1500-2000 mm³ or at predetermined time points), euthanize mice and collect tumors, spleens, and blood for comprehensive immune analysis. Weigh tumors and record dimensions. For immune cell analysis, process tissues immediately after collection. For tumor-infiltrating lymphocyte studies, mince tumors finely and digest with collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI-1640 medium for 30-45 minutes at 37°C with gentle agitation. Pass digested tissue through 70 μm cell strainers to obtain single-cell suspensions [4].
Comprehensive Immune Phenotyping: Isolate immune cells from tumors, spleens, and lymph nodes using density gradient centrifugation (e.g., Lympholyte-M or Ficoll-Paque). Perform multicolor flow cytometry as described in Section 3.3, with particular focus on Treg populations (CD4+CD25+FOXP3+) and their functional status. Additionally, analyze CD8+ T cell exhaustion markers (PD-1, TIM-3, LAG-3), NK cell activation, and macrophage polarization. For cytokine profiling, culture splenocytes or tumor-infiltrating lymphocytes with PMA/ionomycin or specific antigens for 24-48 hours and measure cytokine production (IFN-γ, IL-10, TGF-β) by ELISA or cytometric bead array [4].
Neurotransmitter Measurement: To correlate immune changes with ansofaxine's neurochemical effects, measure peripheral neurotransmitter levels in blood plasma using ELISA kits for 5-hydroxytryptamine (5-HT), dopamine (DA), and norepinephrine (NA/NE) according to manufacturer's instructions [4]. Collect blood in EDTA-coated tubes containing anti-oxidant preservative, centrifuge at 2000 × g for 15 minutes at 4°C, and store plasma at -80°C until analysis.
Figure 2: In Vivo Experimental Workflow for Evaluating this compound in Tumor Models. The protocol spans 4 weeks including preparation, treatment, and analysis phases. Key steps include tumor cell injection, randomization by tumor volume, daily ansofaxine administration with or without combination therapy, and comprehensive tissue analysis at endpoint.
Statistical Methods: Perform statistical analysis using appropriate software (GraphPad Prism, R, etc.). For comparison between two groups, use unpaired two-tailed Student's t-test. For multiple group comparisons, employ one-way ANOVA with post-hoc tests (e.g., Tukey's or Dunnett's) for normally distributed data. For non-normal distributions or small sample sizes, use non-parametric equivalents (Kruskal-Wallis test with Dunn's multiple comparisons). For longitudinal tumor growth data, use two-way repeated measures ANOVA. Express data as mean ± standard error of the mean (SEM) unless otherwise specified. Consider p-values < 0.05 as statistically significant, with appropriate adjustment for multiple comparisons [4].
Data Interpretation Guidelines: When interpreting results, consider both statistical significance and biological relevance. For tumor growth studies, consider tumor growth inhibition percentage (TGI%) calculated as: [(1 - (ΔT/ΔC)) × 100], where ΔT and ΔC are the change in tumor volume for treatment and control groups, respectively. For immune cell populations, report both absolute counts and percentage frequencies within relevant parent populations (e.g., %Tregs within CD4+ T cells). When assessing Treg reduction, consider the magnitude of change, with reductions of ≥30% generally considered biologically meaningful based on preclinical models [4]. Correlation analyses between neurotransmitter levels and immune parameters can provide insights into mechanism-efficacy relationships.
Table 3: Key Immune Parameters and Expected Changes with Ansofaxine Treatment
| Immune Parameter | Measurement Technique | Expected Change with Ansofaxine | Biological Significance |
|---|---|---|---|
| Treg Frequency (% of CD4+ T cells) | Flow cytometry (CD4+CD25+FOXP3+) | Decrease ≥30% | Reduced immunosuppression in TME |
| Exhausted CD8+ T cells (PD-1+TIM-3+) | Flow cytometry | Decrease ≥25% | Restoration of anti-tumor cytotoxicity |
| NK Cell Infiltration | Flow cytometry (NK1.1+CD49b+) | Increase ≥40% | Enhanced innate anti-tumor activity |
| M1/M2 Macrophage Ratio | Flow cytometry (CD86+/CD206+) | Increase ≥2-fold | Shift to pro-inflammatory phenotype |
| Peripheral Dopamine | ELISA | Increase ≥50% | Mechanistic correlate of target engagement |
| Tumor Growth Inhibition | Caliper measurements | TGI% ≥50% | Therapeutic efficacy endpoint |
The synergistic potential of this compound with established immunotherapeutic agents represents a promising application in cancer treatment. Preclinical studies demonstrate that ansofaxine significantly enhances the efficacy of anti-TNFR2 therapy, producing long-term tumor control in syngeneic colorectal tumor-bearing mice [4]. This combination approach capitalizes on complementary mechanisms: ansofaxine modulates the neuroimmune axis to reduce Treg suppression and enhance effector cell function, while anti-TNFR2 directly targets a key mediator of Treg activation and proliferation in the tumor microenvironment. The combination resulted in eradication of established tumors in 20% of mice, associated with reduction in tumor-infiltrating Treg quantity and recovery of CD8+ T cell function [4].
Beyond anti-TNFR2, ansofaxine may synergize with other immunotherapeutic modalities. Consider combinations with immune checkpoint inhibitors (anti-PD-1, anti-PD-L1, anti-CTLA-4) that have demonstrated clinical efficacy but face limitations due to immunosuppressive tumor microenvironments. The ability of ansofaxine to reduce Treg-mediated suppression and decrease T-cell exhaustion may sensitize tumors to checkpoint inhibition. Additionally, explore combinations with conventional chemotherapy and targeted therapies where modulation of the immune microenvironment may enhance overall anti-tumor efficacy. When designing combination studies, include appropriate monotherapy controls and consider staggered initiation schedules to elucidate mechanistic interactions.
For translational development, several factors require careful consideration. The established safety profile of ansofaxine in humans for depressive disorders provides a valuable foundation for its repurposing in oncology [3]. However, cancer patients may present unique safety considerations, including potential interactions with other medications, differences in organ function, and distinct comorbidity profiles. Initial clinical trials should incorporate comprehensive monitoring of both conventional safety parameters and immune-related adverse events that might arise from modulation of immune homeostasis.
Biomarker development represents a critical component of clinical translation. Based on preclinical mechanisms, potential predictive biomarkers include peripheral dopamine levels, Treg frequency in blood and tumor tissue, and exhaustion markers on CD8+ T cells. Additionally, evaluate tumor TNFR2 expression as a potential biomarker for patient stratification, particularly for combination approaches with anti-TNFR2 therapies [4]. Consider implementing immune monitoring protocols that include multiparameter flow cytometry of peripheral blood mononuclear cells and, when feasible, paired tumor biopsies to correlate peripheral immune changes with modifications in the tumor microenvironment.
This compound represents a promising immunomodulatory agent with demonstrated efficacy in reducing tumor-infiltrating Tregs and enhancing anti-tumor immunity in preclinical models. The detailed protocols provided in this application note enable rigorous investigation of its mechanisms and therapeutic potential. The unique triple reuptake inhibition profile of ansofaxine, particularly its enhancement of dopamine signaling, offers a novel approach to modulating the tumor immune microenvironment. Its synergistic effects with targeted immunotherapies like anti-TNFR2 antibodies highlight the potential of combination strategies to overcome immunosuppressive barriers in the tumor microenvironment. As research in this area advances, ansofaxine may emerge as a valuable component of multimodal cancer immunotherapy approaches, potentially benefiting patients with various cancer types, particularly those with immunosuppressive tumor microenvironments that limit response to current immunotherapies.
Ansofaxine hydrochloride (LY03005) is a novel triple reuptake inhibitor (TRI) that simultaneously enhances neurotransmission of serotonin, norepinephrine, and dopamine, recently approved for the treatment of major depressive disorder in adults [1]. Emerging preclinical evidence suggests that beyond its neurological effects, this compound exhibits significant antitumor immunomodulatory properties through multiple mechanisms. Particularly noteworthy is its ability to enhance CD8+ T cell-mediated immunity, which represents a promising avenue for cancer immunotherapy, especially in patients with comorbid depression [1] [2] [3]. The compound's potential to simultaneously address both psychological and oncological aspects of cancer care positions it as a unique candidate for drug repurposing in oncology.
The proposed mechanism involves ansofaxine-mediated increase in peripheral dopamine levels, which appears to modulate the tumor immune microenvironment by promoting the infiltration and function of cytotoxic T lymphocytes while reducing immunosuppressive cell populations [1]. Additionally, evidence suggests that ansofaxine may directly influence intracellular signaling pathways in cancer cells, including the EGFR/MAPK pathway, further contributing to its antitumor effects [2]. These multifaceted mechanisms make this compound an intriguing compound for combination therapies with existing immunotherapeutic agents such as immune checkpoint inhibitors and targeted therapies.
Table 1: Summary of Antitumor Effects of this compound Across Cancer Types
| Cancer Type | Experimental Model | Key Findings on CD8+ T Cells | Impact on Tumor Growth | Additional Immunological Effects |
|---|
| Colon Cancer [1] | CT26 syngeneic mouse model | • Enhanced CD8+ T cell proliferation in spleen • Decreased proportion of exhausted CD8+ T cells (Tex) in tumors | Significant inhibition of tumor growth | • Increased NK cells and M1 macrophages in spleen and tumor • Enhanced peripheral dopamine levels • Synergistic effect with anti-TNFR2 therapy | | Hepatocellular Carcinoma [2] | Huh7 and Hepa1-6 cells; subcutaneous mouse model | • Inhibition of proliferation, migration, invasion, and clonal formation of HCC cells | Enhanced anti-HCC effects of Lenvatinib | • Increased peripheral dopamine • Promoted M1 macrophage infiltration • Reduced EGFR/MAPK pathway gene expression | | Non-Small Cell Lung Cancer [3] | Lewis lung cancer (LLC) model in mice with depression | • Increased CD8+ T cell proportions • Decreased Treg populations | Suppressed NSCLC progression; enhanced response to combination immunotherapy | • Restored serum serotonin and norepinephrine levels in depressed mice • Reduced corticosterone • Decreased PD-L1 and TNFR2 expression |
Table 2: Effects of Ansofaxine on Neurotransmitter Levels and Immune Cell Populations
| Parameter | Experimental System | Measured Change | Method of Detection | Potential Significance |
|---|---|---|---|---|
| Dopamine Levels [1] [2] | CT26 and HCC mouse models | Increased in peripheral blood | ELISA | Enhanced T cell function and anti-tumor immunity |
| Serotonin (5-HT) Levels [1] | CT26 mouse model | Decreased in peripheral blood | ELISA | Potential reduction in T cell exhaustion |
| CD8+ T Cell Proliferation [1] | Splenic T cells from tumor-bearing mice | Significant increase in proliferation | Flow cytometry | Enhanced adaptive anti-tumor response |
| T Cell Exhaustion Markers [1] | Tumor-infiltrating lymphocytes | Decreased proportion of exhausted CD8+ T cells (Tex) | Flow cytometry (PD-1, TIM-3, LAG-3 expression) | Reversal of T cell dysfunction in tumor microenvironment |
| M1 Macrophage Infiltration [1] [2] | Tumor tissue | Increased M1 polarization | Flow cytometry (CD86+), immunohistochemistry | Enhanced innate anti-tumor immunity |
| NK Cell Infiltration [1] | Spleen and tumor tissue | Increased NK cell proportion | Flow cytometry (NK1.1+ or CD49b+) | Additional cytotoxic activity against tumor cells |
The combination of this compound with various immunotherapeutic agents has demonstrated enhanced efficacy across multiple cancer models. In colorectal cancer models, ansofaxine combined with anti-TNFR2 therapy resulted in eradication of established tumors in 20% of mice and triggered syngeneic tumor-specific systemic immunity [1]. The proposed mechanism involves reduction in tumor-infiltrating Treg quantity and recovery of CD8+ T cell function. Similarly, in NSCLC models, ansofaxine significantly enhanced the effectiveness of triple immunotherapy (anti-PD-1, anti-TNFR2, and anti-PTP1B), leading to improved survival rates and strengthened anti-tumor immune responses [3]. These findings position ansofaxine as a promising immunotherapy sensitizer that may help overcome resistance mechanisms in the tumor microenvironment.
This protocol enables evaluation of ansofaxine's effects on CD8+ T cell cytotoxicity and investigation of myeloid cell-induced T cell suppression [4].
CD8+ T Cell Isolation:
T Cell Activation:
Suppressor Cell Co-culture (for investigating myeloid suppression):
Target Cell Preparation:
Co-culture and Apoptosis Detection:
Data Analysis:
Cell Line Selection and Preparation:
Tumor Inoculation and Drug Administration:
Sample Collection and Processing:
Flow Cytometry Analysis:
Data Interpretation:
The proposed mechanisms through which this compound enhances CD8+ T cell function and exerts antitumor effects involve multiple interconnected signaling pathways:
Diagram 1: Proposed signaling pathways of this compound-mediated enhancement of CD8+ T cell function and anti-tumor immunity. The diagram illustrates multiple mechanisms identified across different cancer models.
The dopaminergic modulation represents a primary mechanism, where ansofaxine increases peripheral dopamine levels, leading to enhanced CD8+ T cell proliferation and reduced T cell exhaustion [1]. This effect appears to be mediated through dopamine receptors expressed on T cells and other immune cells, though the exact receptor subtypes involved require further characterization. Additionally, in hepatocellular carcinoma models, ansofaxine demonstrates direct signaling pathway modulation through inhibition of the EGFR/MAPK pathway in cancer cells, which may contribute to reduced tumor growth and altered immune microenvironment [2]. The PI3K/AKT/mTOR pathway activation in CD8+ T cells represents another potential mechanism, similar to that observed with IFI35-mediated enhancement of T cell function, though direct evidence for ansofaxine's involvement in this pathway requires further validation [5].
Diagram 2: Integrated experimental workflow for evaluating this compound's effects on CD8+ T cell proliferation and anti-tumor immunity, combining in vitro and in vivo approaches.
Dosing Considerations: Based on preclinical studies, the effective concentration range for this compound is 10-50μM for in vitro assays and 10-50 mg/kg/day for in vivo studies [1] [2]. Researchers should conduct dose-ranging studies specific to their experimental systems, as optimal concentrations may vary based on cell type, exposure duration, and combination treatments.
Timing of Administration: For in vivo combination therapy studies, the sequence of ansofaxine administration relative to immunotherapy may impact outcomes. Evidence suggests that pre-treatment with ansofaxine before immunotherapy initiation may enhance efficacy by preconditioning the immune microenvironment [1] [3].
Model Selection Considerations:
Viability Maintenance in T Cell Cultures:
Tumor Dissociation Optimization:
Functional Assay Controls:
These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on CD8+ T cell proliferation and anti-tumor immunity. The integrated approach combining in vitro and in vivo methods enables thorough evaluation of both immunological and direct antitumor effects. The robust quantitative data from preclinical studies across multiple cancer types, combined with detailed methodological guidance, positions ansofaxine as a promising candidate for further investigation in cancer immunotherapy, particularly in the context of depression comorbidity. Further studies should focus on elucidating the precise molecular mechanisms linking neurotransmitter modulation to immune enhancement and validating these findings in clinical settings.
Ansofaxine hydrochloride (developmental codes LY03005, LPM570065) represents a novel class of antidepressant with a unique triple reuptake inhibition mechanism that simultaneously targets three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This pharmacological profile distinguishes it from conventional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) by incorporating dopamine reuptake inhibition, potentially addressing anhedonia, motivation, and energy deficits—core symptoms of depression that often respond poorly to existing treatments. The drug has recently completed Phase III clinical trials for Major Depressive Disorder (MDD), demonstrating significant efficacy and safety profiles in a large patient population [1] [2].
The molecular mechanism of ansofaxine involves reversible inhibition of the presynaptic transporter proteins responsible for clearing monoamines from the synaptic cleft. According to binding affinity studies, ansofaxine exhibits differential potency at the three monoamine transporters with in vitro IC₅₀ values of 723 nM for 5-HT, 763 nM for NE, and 491 nM for DA, demonstrating particularly strong effects on dopamine reuptake inhibition [3]. This balanced yet targeted approach aims to modulate the interconnected monoamine pathways implicated in depression pathophysiology while potentially mitigating side effects associated with selective targeting of individual monoamine systems. The drug's extended-release (ER) oral formulation provides stable pharmacokinetic profiles suitable for once-daily dosing in clinical settings [1].
Microdialysis studies in rodent models have demonstrated that ansofaxine administration significantly increases extracellular levels of all three monoamines in key brain regions, particularly the striatum. These studies revealed that acute and chronic administration of ansofaxine suspension (0.06 mmol/kg/day) elevated 5-HT, DA, and NE concentrations more effectively than equivalent doses of desvenlafaxine, a conventional SNRI [3]. The enhancement of dopaminergic neurotransmission is particularly noteworthy, as this mechanism is largely absent in many first- and second-line antidepressants, potentially addressing the significant challenge of anhedonia and lack of motivation in depression treatment.
Additional preclinical investigations in colon cancer models have provided surprising insights into ansofaxine's systemic effects on monoamine regulation. Researchers observed that oral ansofaxine administration significantly enhanced peripheral dopamine levels while reducing peripheral 5-hydroxytryptamine (5-HT) in tumor-bearing mouse models. These monoamine alterations were associated with enhanced anti-tumor immunity through increased CD8+ T cell proliferation, increased intratumoral infiltration of M1 macrophages and natural killer (NK) cells, and decreased proportion of exhausted CD8+ T cells [4]. These findings suggest that ansofaxine's monoamine-modulating effects extend beyond the central nervous system, potentially influencing peripheral immune responses—an important consideration for comprehensive pharmacological characterization.
The Phase III clinical trial (NCT04853407) evaluating ansofaxine in 588 patients with MDD demonstrated significant improvement in depressive symptoms compared to placebo. Patients receiving either 80 mg/day or 160 mg/day ansofaxine showed substantially greater reductions in Montgomery-Åsberg Depression Rating Scale (MADRS) total scores at week 8 (-20.0 and -19.9, respectively) compared to placebo (-14.6; p < 0.0001) [1]. This robust antidepressant effect validates the triple reuptake inhibition mechanism as a viable approach for MDD treatment, particularly given the comprehensive monoamine modulation.
Table 1: Summary of this compound Monoamine Effects
| Parameter | Serotonin (5-HT) | Norepinephrine (NE) | Dopamine (DA) |
|---|---|---|---|
| In Vitro IC₅₀ (nM) | 723 [3] | 763 [3] | 491 [3] |
| In Vivo Increase | Significant striatal increase [3] | Significant striatal increase [3] | Significant striatal increase [3] |
| Physiological Role | Mood regulation, emotional balance [5] | Alertness, energy, attention [5] | Motivation, pleasure, reward processing [1] |
| Clinical Relevance | Alleviates depressive mood, anxiety [1] | Improves energy, combats lethargy [1] | Addresses anhedonia, improves motivation [1] |
The enzyme-linked immunosorbent assay (ELISA) represents a powerful methodological approach for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones through highly specific antibody-antigen interactions. In its fundamental principle, ELISA immobilizes the target molecule (antigen) on a solid surface (typically microplate wells) and complexes it with an antibody linked to a reporter enzyme. Detection is accomplished by measuring enzyme activity via incubation with appropriate substrates to generate a measurable product [6]. The most common enzyme labels used in ELISA systems are horseradish peroxidase (HRP) and alkaline phosphatase (AP), each with specific substrate options suitable for different detection requirements (colorimetric, fluorometric, or luminometric).
For monoamine measurement in ansofaxine research, the sandwich ELISA format is particularly valuable due to its enhanced sensitivity and specificity. This method indirectly immobilizes and detects the target antigen using two primary antibodies that recognize different epitopes—a capture antibody and a detection antibody—effectively "sandwiching" the analyte [6]. The critical consideration in monoamine measurement is that these small molecules may require competitive ELISA formats or detection of their metabolites rather than direct measurement, as monoamines themselves may be too small for conventional sandwich assays. For instance, monoamine oxidase (MAO) protein levels can be quantified using sandwich ELISA methods, providing insights into monoamine metabolic activity [7].
Proper sample preparation is crucial for accurate monoamine measurement in biological specimens. The following protocol is adapted from standardized procedures for monoamine analysis in preclinical and clinical samples:
Tissue Collection and Homogenization: Rapidly dissect brain regions of interest (prefrontal cortex, striatum, hippocampus) and immediately freeze in liquid nitrogen. Homogenize tissue in 10 volumes (w/v) of ice-cold 0.1 M perchloric acid containing 0.01% EDTA and internal standards (e.g., dihydroxybenzylamine) using a sonic dismembrator. Centrifuge at 15,000 × g for 15 minutes at 4°C and collect the supernatant for analysis [8].
Plasma/Serum Preparation: Collect blood samples in EDTA-containing tubes and centrifuge at 2,500 × g for 15 minutes at 4°C. Aliquot plasma and store at -80°C until analysis. For monoamine stabilization, add 10 μL of anti-oxidant solution (0.2 M sodium metabisulfite, 0.2 M EDTA, 0.4 M citric acid) per mL of plasma.
CSF Collection and Preparation: Collect cerebrospinal fluid (CSF) according to standardized protocols, using the first 1-mL fraction for monoamine metabolite analysis [8]. Centrifuge at 10,000 × g for 5 minutes to remove any cellular debris, aliquot, and store at -80°C.
Sample Purification: For tissue and plasma samples, purify extracts using solid-phase extraction columns (e.g., C18 cartridges) conditioned with methanol and water. Elute monoamines with 0.1 M HCl in methanol, evaporate under nitrogen, and reconstitute in ELISA assay buffer.
Table 2: Troubleshooting Guide for Sample Preparation
| Issue | Potential Cause | Solution |
|---|---|---|
| Low monoamine recovery | Oxidation during processing | Increase antioxidant concentration; process samples under inert gas |
| High background in ELISA | Incomplete purification | Optimize solid-phase extraction; include additional wash steps |
| Inconsistent replicates | Protein carryover | Use low-binding tubes and tips; filter samples before analysis |
| Poor standard curve | Analyte degradation | Prepare fresh standards; check buffer pH and composition |
This protocol provides a standardized approach for quantifying monoamine metabolites, which serve as functional indicators of monoamine turnover and activity in ansofaxine pharmacology studies:
Plate Coating: Coat 96-well microplates (MaxiSorp surface) with 100 μL/well of capture antibody (specific to the target monoamine metabolite) diluted in carbonate-bicarbonate buffer (pH 9.4) at 2-10 μg/mL concentration. Incubate overnight at 4°C or for 2 hours at 37°C. The optimal coating concentration should be determined experimentally for each antibody [6].
Blocking: Remove coating solution and block plates with 200 μL/well of blocking buffer (5% non-fat dry milk in PBS with 0.05% Tween-20) for 1-2 hours at room temperature. Wash plates three times with PBST (PBS with 0.05% Tween-20) using an automated plate washer or manual washing system.
Sample and Standard Incubation: Prepare standard curves using purified monoamine metabolites (HVA, 5-HIAA, MHPG) in assay buffer, typically spanning a concentration range from the limit of detection to 1024 nmol/L [8]. Add 50-100 μL of standards or prepared samples to appropriate wells and incubate for 2 hours at room temperature with gentle shaking. Include appropriate quality controls.
Detection Antibody Incubation: After washing, add detection antibody conjugated to HRP (diluted according to manufacturer's recommendations in blocking buffer) and incubate for 1-2 hours at room temperature. For enhanced sensitivity, consider using biotinylated detection antibodies followed by streptavidin-HRP incubation.
Signal Development and Measurement: Wash plates thoroughly and add enzyme substrate solution (e.g., TMB for HRP). Monitor reaction progress kinetically by measuring absorbance at 650 nm or 450 nm at 30-second intervals for 5-10 minutes. Critical step: Use initial velocity measurements taken during the linear phase of product formation (typically first 1-3 minutes) to ensure proportionality between reaction rate and analyte concentration [9].
Data Analysis: Generate standard curves by plotting initial velocity (change in absorbance per minute) versus standard concentration. Use four-parameter logistic regression for curve fitting. Calculate sample concentrations by interpolation from the standard curve, applying appropriate dilution factors.
The following diagram illustrates the experimental workflow for monoamine analysis in ansofaxine research:
Figure 1: Experimental Workflow for Monoamine Analysis in Ansofaxine Research
While ELISA provides excellent sensitivity and throughput for monoamine analysis, HPLC with fluorescence detection represents a complementary orthogonal method for validating results and expanding analytical capabilities. This technique offers superior separation of structurally similar monoamine metabolites and can simultaneously quantify multiple analytes in a single run. The following protocol details a validated HPLC method for monoamine metabolite measurement:
Chromatographic Conditions: Utilize a C18 reverse-phase column (150 × 4.6 mm, 3 μm particle size) maintained at 30°C. Employ a gradient mobile phase system consisting of (A) 50 mM phosphate buffer (pH 3.0) containing 0.1 mM EDTA and (B) methanol. Implement the following gradient program: 0-5 min, 5% B; 5-15 min, 5-25% B; 15-20 min, 25-5% B; 20-25 min, 5% B for column re-equilibration. Maintain a flow rate of 1.0 mL/min [8].
Detection Parameters: Use fluorescence detection with excitation/emission wavelengths optimized for each analyte: 285/330 nm for 3-O-methyldopa (3-OMD), 285/330 nm for 3-methoxy-4-hydroxyphenylethyleneglycol (MHPG), 285/330 nm for homovanillic acid (HVA), and 285/345 nm for 5-hydroxyindoleacetic acid (5-HIAA). These wavelength adjustments can be programmed as timed events during the chromatographic run.
Sample Preparation for HPLC: Prepare samples as described in Section 3.2, with optional derivatization for enhanced detection sensitivity. For simultaneous measurement of monoamine metabolites and 5-methyltetrahydrofolate, injection volumes of 20-50 μL are typically used [8].
Method Performance: This methodology achieves baseline separation of all major monoamine metabolites within 10 minutes, with linearity typically demonstrated from the limit of detection to 1024 nmol/L. The limit of quantification is sufficiently low for CSF and tissue sample analysis, making it particularly valuable for both preclinical and clinical applications [8].
Table 3: Comparison of Monoamine Measurement Techniques
| Parameter | Sandwich ELISA | Competitive ELISA | HPLC-FD |
|---|---|---|---|
| Sensitivity | High (pmol range) | Moderate (nmol range) | High (fmol-pmol range) |
| Throughput | High (96 samples/run) | High (96 samples/run) | Moderate (20-40 samples/run) |
| Multiplexing Capacity | Low (single analyte) | Low (single analyte) | High (multiple metabolites) |
| Sample Volume | Small (25-100 μL) | Small (25-100 μL) | Moderate (50-200 μL) |
| Equipment Requirements | Standard plate reader | Standard plate reader | HPLC system with FD |
| Best Applications | High-throughput screening, protein quantification | Small molecule detection | Metabolite profiling, method validation |
Recent investigations have revealed surprising connections between ansofaxine-mediated monoamine modulation and anti-tumor immunity, particularly in colorectal cancer models. In these studies, this compound demonstrated significant tumor growth inhibition in syngeneic colorectal tumor-bearing mice through mechanisms involving enhanced peripheral dopamine levels and modulation of tumor immune microenvironments [4]. For researchers exploring these novel applications, the following protocol adaptations are recommended:
Immune Cell Profiling: Combine monoamine measurement with comprehensive immune profiling using flow cytometry. Analyze NK cell, M1 macrophage, CD4+ T cell, CD8+ T cell, exhausted CD8+ T cell, and regulatory T cell (Treg) subtypes in both splenic and tumor tissues [4].
Combination Therapy Models: When studying ansofaxine in combination with immunotherapeutic agents (e.g., anti-TNFR2), collect samples at multiple time points to establish temporal relationships between monoamine changes and immune markers. Use sandwich ELISA to quantify cytokine profiles (IFN-γ, IL-2, TNF-α) alongside monoamine metabolites.
Dose Optimization: Employ competitive ELISA formats to measure ansofaxine concentrations in plasma and tumor tissues to establish pharmacokinetic-pharmacodynamic relationships. This approach is particularly valuable when exploring dosing regimens for combination therapies.
For traditional depression research applications, ansofaxine studies should incorporate comprehensive biomarker strategies that link monoamine modulation to clinical outcomes:
CSF Monoamine Metabolite Measurement: Adapt the HPLC protocol in Section 4.1 for cerebrospinal fluid analysis, utilizing the standardized collection approach where the first 1-mL fraction is used for analysis [8]. This method enables direct assessment of central monoamine turnover.
Peripheral Biomarker Correlation: Implement parallel monoamine measurement in plasma and CSF samples to establish correlations between peripheral and central biomarkers. This approach is particularly valuable in clinical trials where CSF sampling may be limited.
Longitudinal Sampling Designs: Incorporate repeated sampling protocols in chronic administration studies to capture adaptive changes in monoamine systems over time. This design helps identify potential biomarkers of treatment response and mechanisms of therapeutic adaptation.
The following diagram illustrates ansofaxine's mechanism of action and downstream effects relevant to both depression and cancer immunotherapy research:
Figure 2: Ansofaxine Mechanism of Action and Multifaceted Therapeutic Effects
The comprehensive application notes and detailed protocols presented herein provide researchers with robust methodological frameworks for investigating this compound's effects on monoamine systems. The triple reuptake inhibition profile of this novel antidepressant represents a significant advancement in psychopharmacology, potentially addressing limitations of conventional antidepressants through inclusion of dopamine reuptake inhibition alongside serotonergic and noradrenergic mechanisms. The ELISA and HPLC methodologies outlined enable precise quantification of monoamines and their metabolites across diverse research applications, from traditional depression models to emerging fields like cancer immunotherapy.
Future methodological developments should focus on multiplexed assay platforms that simultaneously quantify monoamines, their metabolites, and related biomarkers in limited sample volumes. Additionally, advancing translational biomarker strategies that bridge preclinical monoamine measurements to clinical outcomes will be essential for optimizing the therapeutic potential of ansofaxine and similar triple reuptake inhibitors. The unexpected discovery of ansofaxine's immunomodulatory effects [4] highlights the importance of maintaining broad methodological approaches that can detect unexpected pharmacological actions beyond primary therapeutic indications.
Mechanism of Action: this compound, a novel triple reuptake inhibitor (TRI) antidepressant, has demonstrated direct and indirect anti-tumor properties in preclinical studies. Its efficacy stems from a dual mechanism: directly inducing apoptosis in cancer cells and indirectly enhancing the anti-tumor immune response by modulating the tumor microenvironment [1] [2] [3].
Key Experimental Findings:
The table below summarizes the inhibitory effects of this compound on various cancer cell lines, as observed in the search results.
Table 1: In Vitro Anti-Cancer Effects of this compound
| Cancer Type | Cell Line | Assay Type | Key Finding | Proposed Mechanism |
|---|---|---|---|---|
| Colon Cancer | CT26, HCT116, MCA38, SW620 | Proliferation, Apoptosis [1] | Inhibits cell growth, induces apoptosis. | Not specified in provided text. |
| Hepatocellular Carcinoma (HCC) | Huh7, Hepa1-6 | CCK-8, Migration, Invasion, Clonal Formation [2] | Significant inhibition of proliferation, migration, invasion, and clonal formation. | Inhibition of the EGFR/MAPK signaling pathway [2]. |
| Non-Small Cell Lung Cancer (NSCLC) | Lewis Lung Carcinoma (LLC) | Co-culture with PBMCs, Proliferation, Migration, Apoptosis [3] [4] | Suppresses proliferation and migration; enhances apoptosis more effectively than venlafaxine or fluoxetine. | Enhancement of immune cell-mediated cytotoxicity in co-culture [4]. |
1. Protocol for In Vitro Cytotoxicity and Apoptosis Assay
This protocol is adapted from methods used to evaluate Ansofaxine's direct effects on cancer cells [1] [2].
2. Protocol for Investigating Signaling Pathways
This protocol is based on the network pharmacology and experimental validation performed for HCC [2].
The diagram below illustrates the proposed mechanism of action of this compound in cancer cells, synthesized from the search results.
Current evidence strongly supports the investigation of this compound as a potential adjunctive oncology therapeutic. Its ability to directly target cancer cells and simultaneously reverse immunosuppression in the tumor microenvironment offers a unique two-pronged attack strategy [1] [2] [3]. The most promising application appears to be in combination with existing immunotherapies, where it can enhance efficacy and potentially overcome resistance [1] [4]. Future work should focus on validating these mechanisms in additional cancer types and progressing towards clinical trials to establish safety and efficacy in patients.
| Parameter | Specification |
|---|---|
| Mouse Model | Female, wild-type Balb/c mice (6-8 weeks old) [1] |
| Cell Line | Mouse colon carcinoma CT26 [1] |
| Tumor Inoculation | Subcutaneous implantation [1] |
| Ansofaxine Hydrochloride Treatment | Oral administration (Dosage not specified in abstract) [1] [2] |
| Combination Agent | Anti-TNFR2 (clone TR75-54.7) [1] |
| Primary Assessment | Tumor volume measurement [1] |
| Immune Profiling | Flow cytometry for immune cell subtypes [1] |
| Neurotransmitter Analysis | ELISA for DA, NE, and 5-HT levels [1] |
The experimental data revealed that this compound, a triple reuptake inhibitor, exerts its antitumor effects by modulating neurotransmitter levels and the immune microenvironment [1]. The proposed mechanism and experimental workflow are illustrated below.
Based on the available safety data sheets and product information, here are the key handling and storage guidelines for Ansofaxine hydrochloride.
Table 1: Storage and Handling Guidelines
| Aspect | Specification |
|---|---|
| Physical Form | Solid (powder) [1] |
| Safe Storage (Powder) | -20°C in a tightly sealed container, in a cool, well-ventilated area [1] |
| Safe Storage (Solution) | -80°C [1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1] |
| Engineering Controls | Use with adequate exhaust ventilation; provide accessible safety shower and eyewash station [1] |
Table 2: Solubility Data for this compound This data can help in preparing stock solutions for experiments.
| Solvent | Solubility |
|---|---|
| DMSO | 84 mg/mL (200.97 mM) [2] |
| Ethanol | 42 mg/mL (100.48 mM) [2] |
| Water | 3 mg/mL (7.17 mM) [2] |
For a thorough investigation of the compound's stability, you can establish an in-house testing protocol. The diagram below outlines a general workflow for this process.
Methodologies for Key Analytical Tests:
Q1: What are the critical parameters to monitor for this compound stability in solution? You should monitor chemical purity (via HPLC), pH of the solution, and visual appearance (color changes or precipitation). The stability can be highly dependent on the solvent, concentration, and storage temperature.
Q2: The search results lack specific degradation products. How can I identify them? The most reliable technique is LC-MS. By analyzing stressed stability samples (e.g., exposed to heat, light, or extreme pH) with LC-MS, you can detect new peaks that correspond to degradation products and use mass spectrometry to hypothesize their structures.
Q3: Can I store this compound solutions at room temperature for short-term use? The available data strongly recommends storage at -80°C for solutions [1]. For short-term use, stability at room temperature should be empirically determined through your own experiments, as no specific data is available in the search results. Always prepare a fresh stock solution for critical experiments to ensure reliability.
Please be aware of the following limitations in the available information:
The table below summarizes the available acute and sub-chronic toxicity data for this compound (also referred to as LY03005 or LPM570065) in Sprague-Dawley (SD) rats, as reported in a product description from a chemical supplier [1].
| Parameter | Details |
|---|---|
| Maximum Tolerated Dose (MTD) | 500 mg/kg (single administration) [1] |
| Lethal Dose | 1000 mg/kg (single administration) [1] |
| No-Observed-Adverse-Effect Level (NOAEL) | > 300 mg/kg (13-week repeated-dose oral toxicity study) [1] |
While a full detailed protocol is not available in the search results, the general workflow for an MTD study can be inferred from standard practices and the data provided. The following diagram outlines the key stages involved in such a toxicity assessment:
Based on this workflow and the available data, here is a reconstruction of the key methodological elements that were likely involved:
Q1: What is the standard administration route for ansofaxine in clinical trials? The established and optimized route of administration for ansofaxine in clinical trials is oral, using an extended-release (ER) tablet formulation [1]. This route was selected for its convenience, patient compliance, and demonstrated efficacy and safety in clinical studies.
Q2: Why is the oral route preferred for ansofaxine? Ansofaxine is a prodrug that is quickly converted to its active metabolite, desvenlafaxine, upon absorption [2]. The oral route effectively facilitates this conversion. Furthermore, the development of an ER tablet helps in maintaining stable drug levels over time, which is crucial for its sustained effect as a triple reuptake inhibitor [1].
Q3: Are there specific pharmacokinetic considerations for the oral route? Yes. After oral administration, ansofaxine is rapidly absorbed and converted to desvenlafaxine. Both the prodrug and the metabolite achieve selective distribution into the brain, particularly the hypothalamus, which is a target site for its antidepressant action [2]. Phase 1 studies showed its pharmacokinetics have a dose-proportional relationship in the range of 20 to 200 mg/d [1].
Q4: What are the clinically tested doses of the oral ansofaxine ER tablet? A Phase 2 clinical trial established the safety, tolerability, and efficacy of fixed doses of 40 mg, 80 mg, 120 mg, and 160 mg per day over a 6-week treatment period [1].
| Potential Challenge | Possible Cause | Recommended Solution |
|---|---|---|
| Variable drug exposure in animal models | Improper oral dosing technique or formulation. | Ensure accurate oral gavage and use a well-characterized drug suspension (e.g., in 0.5% sodium carboxymethylcellulose) [2]. |
| Unexpected pharmacological response | Off-target effects or individual metabolic differences. | Monitor plasma levels of both ansofaxine and desvenlafaxine to correlate exposure with effect [2]. |
| Need to verify target engagement in the CNS | The blood-brain barrier may limit drug access. | Conduct tissue distribution studies; research shows ansofaxine and ODV selectively distribute into the hypothalamus after oral dosing [2]. |
The table below consolidates the core quantitative data from a key Phase 2 trial and supporting studies for easy reference [1].
| Parameter | Details & Doses |
|---|---|
| Clinically Tested Doses | 40 mg/d, 80 mg/d, 120 mg/d, 160 mg/d (oral, extended-release) |
| Treatment Duration | 6 weeks (Phase 2 trial) |
| Primary Efficacy Measure | Change in 17-item Hamilton Depression Rating Scale (HAMD-17) total score |
| Reported Efficacy | All active dose groups showed statistically significant improvement in HAMD-17 scores vs. placebo at week 6. |
| Common Adverse Events | Nausea, vomiting, diarrhea, dizziness (incidence higher in active groups vs. placebo) |
| Dose Proportionality | Demonstrated in the range of 20-200 mg/d (Phase 1 data) |
For researchers designing in vivo experiments, the following methodology has been employed in pharmacokinetic and pharmacodynamic studies of ansofaxine [2]:
Drug Formulation:
Administration Procedure:
Sample Collection and Analysis:
The diagram below illustrates the journey and mechanism of action of orally administered this compound.
What is the established safety profile of ansofaxine from clinical trials? Ansofaxine was generally well-tolerated in an 8-week Phase 3 clinical trial for Major Depressive Disorder (MDD). The most common adverse events were mild to moderate and included nausea, dizziness, headache, and dry mouth. A detailed summary of adverse events is provided in the table below [1].
Are there any specific organ toxicities noted with ansofaxine? In the available clinical trial reports, no significant organ toxicity was identified based on vital signs, physical examinations, laboratory tests (including liver and kidney function), and electrocardiograms (ECG). However, long-term and more extensive chronic toxicity studies are needed to fully confirm this profile [1].
Does ansofaxine have abuse potential or cause significant sedation? Preclinical safety studies indicated that ansofaxine has a low abuse potential and was negative in genotoxicity tests. Furthermore, clinical evaluation showed it did not increase suicide tendency [1].
Is there any preclinical evidence of direct toxicity to normal cells? One preclinical study investigated the effects of ansofaxine on cancer cells and, in its experimental workflow, included assessments that suggest it was examined in the context of a living organism (in vivo). The study reported that ansofaxine was well-tolerated in the mouse model used, with no overt signs of toxicity reported [2] [3].
The following table summarizes the Treatment-Emergent Adverse Events (TEAEs) reported in a Phase 3 clinical trial comparing ansofaxine (80 mg/day and 160 mg/day) to placebo over an 8-week period [1].
Table 1: Treatment-Emergent Adverse Events (TEAEs) in an 8-Week Phase 3 MDD Trial
| Adverse Event Category | Placebo (n=185) | Ansofaxine 80 mg (n=187) | Ansofaxine 160 mg (n=186) |
|---|---|---|---|
| Patients with any TEAE | 125 (67.93%) | 137 (74.46%) | 144 (78.26%) |
| Patients with Treatment-Related AEs (TRAEs) | 83 (45.11%) | 109 (59.2%) | 120 (65.22%) |
| Common Adverse Events (≥5% incidence in any group) | |||
| • Nausea | Not Specified | Not Specified | Not Specified |
| • Dizziness | Not Specified | Not Specified | Not Specified |
| • Headache | Not Specified | Not Specified | Not Specified |
| • Dry Mouth | Not Specified | Not Specified | Not Specified |
| Serious Adverse Events (SAEs) | 1 (0.54%) | 0 | 2 (1.08%) |
| Discontinuation due to AEs | 5 (2.70%) | 7 (3.74%) | 11 (5.91%) |
For researchers aiming to conduct their own toxicity profiling, here are the key methodologies derived from the cited literature.
1. Clinical Trial Safety Assessment Protocol This protocol outlines the comprehensive safety monitoring used in the Phase 3 trial of ansofaxine [1].
2. Preclinical In Vivo Tolerability Workflow A study investigating ansofaxine in a tumor-bearing mouse model also provided data on its tolerability in a living organism. The experimental workflow can be summarized as follows [2] [3]:
Scenario: You observe a higher-than-expected incidence of nausea in your study. Recommendation: This is a known side effect of ansofaxine and other serotonergic antidepressants. Consider whether the incidence is consistent with clinical trial data. Review the dosing schedule; administering the drug with food may help mitigate gastrointestinal symptoms.
Scenario: Laboratory results show elevated liver enzymes (ALT/AST) in a subject. Recommendation: In the Phase 3 trial, no significant liver toxicity signals were identified. However, as with any drug, this is a possibility. Follow standard clinical procedures: repeat the test to confirm, monitor the subject closely, and consider dose reduction or discontinuation if levels rise significantly. Rule out other causes of liver injury.
Scenario: You are designing a chronic toxicity study longer than 8 weeks. Recommendation: Note that the existing clinical data is limited to 8 weeks. Your study should include all endpoints from the standard protocol (above) with more frequent monitoring. Consider adding specialized investigations based on preclinical hints or the drug's mechanism, such as prolonged dopamine and norepinephrine effects on cardiovascular parameters.
It is crucial to recognize that the available data has limitations. The primary source is a 2-month clinical trial, which does not fully define the profile for chronic administration (e.g., 6 months or longer). Future studies should include:
The table below summarizes key quantitative findings from studies on Ansofaxine hydrochloride's effects on neurotransmitter levels.
| Neurotransmitter / Factor | Observed Change | Experimental Context | Citation |
|---|---|---|---|
| Dopamine (DA) | Increased in peripheral blood | In vivo (mouse CT26 colon cancer model) | [1] |
| Serotonin (5-HT) | Decreased in peripheral blood | In vivo (mouse CT26 colon cancer model) | [1] |
| Norepinephrine (NE) | Investigated, no significant change reported | In vivo (mouse CT26 colon cancer model) | [1] |
| Exhausted CD8+ T Cells | Proportion decreased in tumor | In vivo (mouse CT26 colon cancer model) | [1] |
| M1 Macrophages & NK Cells | Proportion increased in spleen and tumor | In vivo (mouse CT26 colon cancer model) | [1] |
| Spleenic CD8+ T Cells | Proportion enhanced | In vivo (mouse CT26 colon cancer model) | [1] |
| Tumor Volume | Significant inhibition of growth | In vivo (mouse CT26 colon cancer model & NSCLC model) | [2] [1] |
| Corticosterone (CORT) | Increased levels in depression model; reversed by Ansofaxine | In vivo (mouse NSCLC and depression model) | [2] |
Here are the methodologies used in the cited studies to measure neurotransmitter levels and assess tumor immune response.
This protocol is adapted from the colon cancer study [1].
This protocol outlines how to analyze immune cell populations, as performed in [2] and [1].
The following diagrams illustrate the proposed signaling pathways and a generalized experimental workflow based on the research.
Here are answers to potential FAQs regarding experimental variability.
Q: What are the primary sources of variability when measuring neurotransmitter levels in peripheral blood? A: Key factors include:
Q: How can I improve the consistency of tumor immune microenvironment analysis by flow cytometry? A: To enhance reproducibility:
Q: Our in vivo tumor growth inhibition results with Ansofaxine are inconsistent. What should we check? A: Inconsistency can stem from:
FAQ 1: What is the core immunomodulatory mechanism of Ansofaxine in the tumor microenvironment? Ansofaxine acts as a triple reuptake inhibitor (SNDRI), increasing synaptic levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Its primary anti-tumor effect is linked to the significant enhancement of peripheral dopamine levels [1] [2]. Elevated dopamine promotes anti-tumor immunity by increasing the infiltration and function of cytotoxic immune cells (CD8+ T cells, NK cells, M1 macrophages) and reducing the proportion of immunosuppressive cells (exhausted CD8+ T cells, Tregs) [1] [3] [4].
FAQ 2: Which signaling pathways are involved in Ansofaxine's anti-tumor effects? The key pathways vary by cancer type:
FAQ 3: Does Ansofaxine have a direct cytotoxic effect on cancer cells? Evidence is mixed and may be cell-type-dependent. Some studies report that Ansofaxine, similar to fluoxetine, can inhibit colon cancer cell growth in vitro by inducing apoptosis [1]. Other research focuses on its immunomodulatory role without emphasizing direct cytotoxicity.
FAQ 4: What are the primary challenges in modeling Ansofaxine's effect in vivo? A major challenge is replicating the comorbid condition of depression and cancer. The immunosuppressive impact of depression itself can accelerate tumor progression [4] [5]. For accurate results, it is critical to use appropriate models like the Chronic Unpredictable Mild Stress (CUMS) model in tumor-bearing mice to simulate the clinical context of cancer patients with depression [4].
Here are detailed methodologies for key experiments cited in the recent literature.
This protocol is adapted from studies on colon cancer (CT26 cells) and non-small cell lung cancer (Lewis Lung Carcinoma, LLC cells) [1] [4].
This protocol is used for investigating direct effects on cancer cell lines like Huh7 (HCC), HCT116 (colon cancer), and LLC (lung cancer) [1] [3].
The table below consolidates key quantitative findings from recent preclinical studies.
| Cancer Model | Ansofaxine Dose (In Vivo) | Key Immune Changes | Key Molecular Changes |
|---|
| Colon Cancer (CT26 model) [1] [2] | Oral administration | ↑ CD8+ T cells in spleen and tumor ↑ Intratumoral M1 Macrophages & NK cells ↓ Exhausted CD8+ T cells ↓ Tumor-infiltrating Tregs | ↑ Peripheral Dopamine (DA) ↓ Peripheral Serotonin (5-HT) | | Hepatocellular Carcinoma (Huh7/Hepa1-6) [3] | In vitro: 0-50 µM | ↑ Intratumoral M1 Macrophages | Inhibition of EGFR/MAPK pathway genes | | Non-Small Cell Lung Cancer (LLC model with CUMS) [4] [5] | Oral administration | ↑ CD8+ T cell proportion ↓ Treg proportion | ↓ PD-L1 & TNFR2 expression in tumor tissue Restoration of serum 5-HT, NE, DA |
The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow based on the gathered research.
Ansofaxine hydrochloride, a novel triple reuptake inhibitor, increases synaptic levels of serotonin, norepinephrine, and dopamine [1]. Preclinical studies indicate its anti-tumor immune effects are linked to this neuro-modulatory activity, which in turn reshapes the tumor immune microenvironment.
The table below summarizes the observed effects on immune cells and key signaling pathways from recent studies.
| Cancer Model | Observed Effects on Immune Cell Infiltration | Key Signaling Pathways Involved | Combination Therapy Synergy |
|---|
| Hepatocellular Carcinoma (HCC) [2] | • ↑ Infiltration of M1 macrophages • ↑ Proportion of NK cells • ↑ Peripheral dopamine levels | Inhibition of the EGFR/MAPK pathway | Enhanced efficacy of Lenvatinib | | Colon Cancer [3] | • ↑ CD8+ T cell proliferation • ↑ M1 macrophage and NK cell infiltration • ↓ Proportion of exhausted CD8+ T cells • ↓ Tregs (when combined with anti-TNFR2) | Modulation associated with changes in neurotransmitters (DA, 5-HT) | Enhanced efficacy of anti-TNFR2; produced long-term tumor control | | Non-Small Cell Lung Cancer (NSCLC) [4] [5] | • ↑ CD8+ T cell proportions • ↓ Tregs • ↓ PD-L1 and TNFR2 expression in tumor tissue | Restoration of serum neurotransmitter (5-HT, NE) levels; reduced corticosterone | Enhanced response to triple immunotherapy (anti-PD-1, anti-TNFR2, anti-PTP1B) |
Here are detailed methodologies for key experiments that can be used to validate the immune-enhancing effects of this compound.
This protocol is used to study the direct effects of Ansofaxine on immune cell function and tumor cell interaction [4] [5].
This protocol assesses the overall anti-tumor efficacy and immune modulation by Ansofaxine in a live organism [2] [3].
The following diagrams illustrate the proposed mechanism of action and a generalized experimental workflow based on the reviewed studies.
Diagram: Proposed Mechanism of Ansofaxine's Immune Enhancement. The diagram illustrates how Ansofaxine's increase in synaptic neurotransmitters leads to immune modulation in the tumor microenvironment (TME) and potential inhibition of the EGFR/MAPK pathway, resulting in an enhanced anti-tumor response. DA: Dopamine; NE: Norepinephrine; 5-HT: 5-Hydroxytryptamine (Serotonin).
Diagram: In Vivo Experimental Workflow. This chart outlines the key steps for evaluating the efficacy and immune-modulating effects of this compound in a mouse tumor-bearing model.
The table below summarizes the effective and safe doses of ansofaxine as confirmed in phase 2 and phase 3 clinical trials for MDD. These doses provide a baseline for future combination therapy studies.
| Trial Phase | Dosages Studied | Treatment Duration | Key Efficacy Findings | Common Treatment-Related Adverse Events |
|---|---|---|---|---|
| Phase 3 [1] | 80 mg/day, 160 mg/day | 8 weeks | Significant improvement in MADRS score vs. placebo [1] | Nausea, dizziness, headache, elevated total bilirubin or ALT [1] |
| Phase 2 [2] | 40 mg/day, 80 mg/day, 120 mg/day, 160 mg/day | 6 weeks | Significant improvement in HAMD-17 score vs. placebo [2] | Nausea, vomiting, diarrhea, dizziness [2] |
Optimizing a dose-schedule regimen is complex, especially for combination therapies. The following workflow outlines key considerations and a potential approach based on modern oncology drug development principles, which can be adapted for psychiatric drug combinations [3].
The diagram is structured around the estimand framework, which is critical for precisely defining the treatment effect you aim to measure in a dose-optimization trial [3]. Here are the core components:
What is the recommended starting point for designing a combination therapy trial with ansofaxine? Begin with the established monotherapy doses (80 mg/day and 160 mg/day) as a reference. The initial goal is to find a combination that is safe and tolerable. Preclinical data and PK/PD modeling can help hypothesize potential synergistic effects and guide the selection of initial dose levels for the combination [3].
How can we efficiently evaluate multiple doses and schedules without an impractically large trial? As highlighted in the framework, employ Bayesian adaptive designs. These designs are specifically suited for this challenge. They allow you to start with a range of dose-schedule combinations and use response data from early patients to drop underperforming arms and focus recruitment on the most promising regimens, thus optimizing sample size [3].
A combination is showing efficacy but also high toxicity. What are the key considerations? First, determine if the toxicities are manageable and reversible. Then, investigate whether a modified schedule (e.g., a longer dosing interval) can preserve efficacy while reducing side effects. This is a core principle of dose-schedule optimization. Carefully analyze PK/PD data to understand the relationship between drug exposure, effect, and toxicity [3].
I hope this structured technical guide provides a solid foundation for your work. The field of dose-schedule optimization is evolving rapidly, and the principles outlined here should serve as a robust starting point.
| Feature | Fluoxetine | Ansofaxine Hydrochloride |
|---|---|---|
| Primary Proposed Mechanism | Modulates tumor microenvironment (TME); restores host antitumor immunity [1] | Inhibits EGFR/MAPK signaling pathway; direct cytotoxicity and immunomodulation [2] |
| Key Molecular Targets/Effects | Reduces immunosuppressive myeloid cells; increases cytotoxic T cell activation [1]. Inhibits AKT/NF-κB and ERK/NF-κB pathways; induces apoptosis [3] | Targets EGFR, GRB2, SRC; reduces phosphorylation in EGFR/MAPK pathway; increases dopamine levels and M1 macrophage infiltration [2] |
| In Vitro Effects | Minimal direct effect on sarcoma cell proliferation/survival [1]. Induces apoptosis in HCC and NSCLC cell lines [3] | Significantly inhibits HCC cell proliferation, migration, invasion, and clonal formation [2] |
| In Vivo Effects | Significantly reduces sarcoma tumor burden [1]. Inhibits tumor progression in HCC and NSCLC mouse models [3] | Inhibits growth of hepatocellular carcinoma tissue; synergizes with Lenvatinib [2] |
| Immune Modulation | Reprograms myeloid lineage cells in TME; restores number and function of antitumor cytotoxic T cells [1] | Promotes infiltration of tumor-fighting M1 macrophages; increases peripheral blood dopamine levels [2] |
| Experimental Models | Sarcoma mouse model [1]; HCC (Hep3B) and NSCLC (CL1-5/F4) mouse models [3] | Hepatocellular carcinoma (Huh7, Hepa1-6 cells and mouse model) [2] |
The differing mechanisms of action are reflected in the experimental approaches and affected signaling pathways.
Research indicates fluoxetine's antitumor effect is not directly cytotoxic but involves modulation of the tumor microenvironment and induction of apoptosis.
The investigation into this compound followed a comprehensive workflow from computational prediction to experimental validation.
The experimental data suggests two distinct strategic approaches for oncology drug development:
It is critical to note that the antitumor efficacy data for both compounds are from preclinical studies only. Their relevance and application in human cancer treatment are not yet established and require validation in clinical trials.
| Feature | Ansofaxine Hydrochloride (Toludesvenlafaxine) | Desvenlafaxine |
|---|---|---|
| Pharmacological Class | Serotonin–Norepinephrine–Dopamine Reuptake Inhibitor (SNDRI/TRI) [1] [2] | Serotonin–Norepinephrine Reuptake Inhibitor (SNRI) [3] |
| Primary Mechanism | Balanced triple reuptake inhibition; prodrug of desvenlafaxine with its own activity [4] [2] | Potent inhibition of serotonin (SERT) and norepinephrine (NET) transporters; weak dopamine (DAT) inhibition [3] |
| In Vitro Binding Affinity (IC50) | SERT: ~723 nM NET: ~763 nM DAT: ~491 nM [2] | SERT: ~53 nM NET: ~538 nM DAT: Weak affinity (lowest) [3] [2] | | Key Differentiator | Elevates Dopamine: Significantly enhances dopaminergic signaling, targeting anhedonia, fatigue, and cognitive deficits [4] [5] [6] | Negligible Dopamine Impact: Clinical effects are primarily attributed to serotonin and norepinephrine activity [3] [7] |
The following diagram illustrates the core mechanistic difference between the two drugs in the synaptic cleft.
The key differentiator is the dopaminergic effect of ansofaxine, which is supported by several preclinical and clinical studies.
The triple mechanism of ansofaxine translates into specific clinical implications.
For researchers and drug development professionals, the choice between these two mechanisms hinges on the specific symptom targets:
The fundamental difference in mechanism of action is the primary reason for the divergent sexual function profiles. The following diagram illustrates the proposed neurochemical pathways through which SSRIs and Ansofaxine influence sexual function.
For a professional comparison, the details of the supporting clinical trials are essential.
1. Ansofaxine Phase 3 Clinical Trial This is the key study verifying the efficacy and safety of Ansofaxine.
2. Evidence on SSRI-Associated Sexual Dysfunction The high incidence of sexual dysfunction with SSRIs is well-documented across numerous studies.
| Aspect | Conclusion |
|---|---|
| Efficacy | Ansofaxine is effective for MDD, demonstrating significant improvement over placebo in pivotal Phase 2 and 3 trials [5] [1]. |
| Sexual Function Profile | Ansofaxine holds a potential theoretical advantage over SSRIs due to its triple reuptake inhibition. While its specific incidence of sexual dysfunction was not highlighted in the major trial results, its mechanism provides a rationale for a better profile [6]. |
| Data Gap | A head-to-head clinical trial directly comparing Ansofaxine to an SSRI with sexual function as a primary endpoint is needed to definitively confirm the proposed tolerability advantage. The current conclusion is inferred from mechanistic understanding and separate trial data. |
Triple reuptake inhibitors (TRIs) like ansofaxine simultaneously block serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, increasing these neurotransmitters' levels in the synaptic cleft. This differs from dual (SNRIs) and single (SSRIs) reuptake inhibitors [1] [2].
Theoretical Advantages of TRIs:
The tables below summarize key efficacy and safety findings from clinical trials of ansofaxine compared to placebo and other inhibitors.
Table 1: Summary of Clinical Efficacy from Controlled Trials
| Drug / Inhibitor Type | Study Details | Primary Efficacy Endpoint (Change from Baseline) | Statistical Significance vs Placebo | Key Secondary Findings |
|---|---|---|---|---|
| Ansofaxine (TRI) | Phase 3, 8-week, 160 mg/day [3] | MADRS: -19.9 | p < 0.0001 | Effective in improving depressive symptoms |
| Ansofaxine (TRI) | Phase 3, 8-week, 80 mg/day [3] | MADRS: -20.0 | p < 0.0001 | Effective in improving depressive symptoms |
| Placebo | Phase 3, 8-week [3] | MADRS: -14.6 | (Reference) | |
| Amitifadine (TRI) | 6-week, 50 mg BID [4] | MADRS: -18.2 | p = 0.028 | Significant improvement on CGI-C and anhedonia factor score |
| Duloxetine (SNRI) | 21-day, rat study [5] | Restored BDNF in hippocampus | Similar to TRI in hippocampus | Less effect on prefrontal cortex BDNF vs. TRI |
Table 2: Summary of Safety and Tolerability Profile
| Drug / Inhibitor Type | Adverse Event (AE) Profile | Incidence of Treatment-Related AEs | General Tolerability |
|---|---|---|---|
| Ansofaxine (TRI) | Nausea, vomiting, dizziness, diarrhea, elevated total bilirubin or ALT [1] | 59.2% (80 mg), 65.2% (160 mg) [3] | Generally well-tolerated; most AEs were mild to moderate [1] [3] |
| Placebo | - | 45.1% [3] | - |
| Amitifadine (TRI) | Well-tolerated; no serious AEs reported [4] | Comparable to placebo [4] | Tolerability profile comparable to placebo [4] |
1. In Vivo Efficacy Trial (Phase 3 Clinical Trial for Ansofaxine) [3]
2. In Vitro Neurotransmitter Reuptake Inhibition Assay [1]
Diagram 1: Ansofaxine's Mechanism of Action and Downstream Pathways
This diagram illustrates the molecular signaling pathways influenced by ansofaxine's triple reuptake inhibition, based on network pharmacology and in vivo studies [6] [3].
Diagram 2: In Vitro and In Vivo Experimental Workflow
This diagram outlines the key procedures for evaluating ansofaxine's efficacy and mechanisms, as described in clinical and preclinical studies [1] [6] [3].
Current evidence indicates ansofaxine is an effective and well-tolerated treatment for MDD. Its primary distinction from dual reuptake inhibitors lies in its additional dopamine activity, which may translate to clinical benefits for specific symptom domains like anhedonia and motivation [2] [3].
For researchers, the potential of the TRI mechanism extends beyond depression alone. Preliminary studies suggest ansofaxine may have a role in modulating the tumor microenvironment in certain cancers, such as hepatocellular carcinoma, highlighting a novel area for future translational research [6].
The core finding from preclinical animal studies is that Ansofaxine demonstrates significant antidepressant-like activity in the FST.
| Test Model | Comparison | Key Finding | Reported Implication | Source |
|---|---|---|---|---|
| Animal models (mice/rats) | Ansofaxine vs. Desvenlafaxine | Ansofaxine showed better antidepressant-like activity [1]. | Enhanced efficacy attributed to its triple reuptake inhibition mechanism [1]. |
The superior performance of Ansofaxine in the FST is closely linked to its unique mechanism of action, which differs from many traditional antidepressants.
Ansofaxine hydrochloride is classified as a triple reuptake inhibitor (TRI). It simultaneously inhibits the transport proteins responsible for clearing serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft in the brain [2] [3].
The following diagram illustrates this mechanism and its neurochemical consequence.
The FST is a standard rodent behavioral model used for predicting the efficacy of antidepressant compounds [4] [5]. The typical procedure is as follows:
The workflow for a standard mouse Forced Swim Test is summarized below.
It is important to view the FST data within the broader research and development picture of Ansofaxine.
Ansofaxine hydrochloride is a novel chemical entity classified as a potential triple reuptake inhibitor (TRI). Its extended-release (ER) oral formulation is designed for the treatment of MDD in adults [1] [2].
The diagram below illustrates ansofaxine's mechanism of action at the synapse.
Diagram 1: Ansofaxine's mechanism as a triple reuptake inhibitor in the synapse.
The efficacy and safety profile of ansofaxine has been evaluated in Phase 2 and Phase 3 clinical trials. The table below summarizes key efficacy and safety data from these trials.
| Trial Parameter | Phase 2 Trial (6 weeks) | Phase 3 Trial (8 weeks) |
|---|---|---|
| Dosages | 40, 80, 120, 160 mg/day [2] | 80 mg/day & 160 mg/day [1] |
| Primary Efficacy Endpoint | Change in HAMD-17 total score [2] | Change in MADRS total score [1] |
| Mean Score Change (vs. Placebo) | -12.46 (All doses combined, p=0.0447) [2] | -20.0 (80 mg) & -19.9 (160 mg) vs. -14.6 (Placebo, p<0.0001) [1] |
| Patients with any TEAE | Up to 65.38% (80 mg group) vs. 38.78% (Placebo) [2] | 74.46% (80 mg) & 78.26% (160 mg) vs. 67.93% (Placebo) [1] |
| Patients with TRAEs | Up to 65.38% (80 mg group) vs. 38.78% (Placebo) [2] | 59.2% (80 mg) & 65.22% (160 mg) vs. 45.11% (Placebo) [1] |
| Common Adverse Events | Nausea, vomiting, diarrhea, dizziness [2] | (Consistent with Phase 2, specific rates not detailed) [1] |
The workflow of these clinical trials is summarized in the diagram below.
Diagram 2: Workflow of Phase 2 and 3 clinical trials for ansofaxine.
Different classes of antidepressants have distinct side effect profiles. A large-scale analysis in The Lancet provided a "sports league table" comparing the physical side effects of 30 antidepressants [3].
A network meta-analysis compared 20 antidepressants for maintaining remission in MDD. The following table lists antidepressants that demonstrated superior efficacy to placebo in preventing relapse over six months [6].
| Antidepressant | Class/Category |
|---|---|
| Agomelatine | Melatonin receptor agonist / 5-HT₂C antagonist |
| Amitriptyline | Tricyclic Antidepressant (TCA) |
| Bupropion | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) |
| Citalopram | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Desvenlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Escitalopram | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Fluvoxamine | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Mirtazapine | Noradrenergic and Specific Serotonergic Antidepressant (NaSSA) |
| Paroxetine | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Sertraline | Selective Serotonin Reuptake Inhibitor (SSRI) |
| Venlafaxine | Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) |
| Vortioxetine | Multimodal Antidepressant |
Dopaminergic Activity: The primary differentiator of ansofaxine is its addition of dopamine reuptake inhibition to the serotonin and norepinephrine activity of SNRIs [1] [2]. This is hypothesized to address core symptoms of MDD that other antidepressants may not fully alleviate, such as:
Potential for Improved Tolerability: Preclinical and clinical evidence suggests that increasing dopamine levels may help counteract sexual dysfunction caused by SSRIs and SNRIs [1]. While long-term and head-to-head studies are needed, this presents a potential tolerability advantage.
Established Efficacy and Tolerability: The phase 2 and 3 trials demonstrate that ansofaxine is significantly more effective than placebo and has a tolerability profile that is consistent with the SSRI/SNRI class, with common side effects being gastrointestinal (nausea, vomiting) and dizziness [1] [2]. No unexpected or severe safety signals were reported in these trials.
This compound represents a promising evolution in antidepressant therapy with its triple reuptake inhibition mechanism. For researchers and drug development professionals, its key investigational value lies in its potential to improve upon the therapeutic profile of existing SNRIs by incorporating dopaminergic activity, which may translate to benefits for anhedonia and sexual function.
Current evidence from rigorous clinical trials supports its efficacy and a safety profile that is generally well-tolerated and consistent with the SSRI/SNRI class. Future research involving direct active-comparator trials and longer-term studies will be crucial to definitively position ansofaxine within the antidepressant treatment landscape.
Ansofaxine hydrochloride is a novel antidepressant developed as a triple reuptake inhibitor (TRI), increasing serotonin (5-HT), norepinephrine (NE), and dopamine (DA) levels in the synaptic cleft [1]. This mechanism differs fundamentally from conventional agents.
The table below outlines the key pharmacological differences and their theoretical implications for cognitive function.
| Feature | This compound (Triple Reuptake Inhibitor) | Conventional SSRIs (e.g., Fluoxetine, Sertraline) | Conventional SNRIs (e.g., Venlafaxine) |
|---|---|---|---|
| Primary Mechanism | Inhibits serotonin, norepinephrine, and dopamine transporters (SERT, NET, DAT) [1] | Selectively inhibits serotonin transporter (SERT) [2] [3] | Inhibits serotonin and norepinephrine transporters (SERT, NET) |
| Theoretical Cognitive & Clinical Advantages | - Dopamine activity may specifically improve anhedonia (loss of pleasure), motivation, and reward-related cognition [1].
While direct head-to-head cognitive trials are scarce, phase 3 clinical trial data and preclinical studies provide insights into ansofaxine's profile.
A phase 3, multicenter, double-blind, placebo-controlled trial demonstrated ansofaxine's efficacy and safety in Major Depressive Disorder (MDD) patients [1].
Recent preclinical studies suggest ansofaxine may have effects beyond mood regulation, though these are not direct measures of cognitive improvement in MDD.
These preclinical findings highlight the multifaceted biological impacts of modulating serotonin, norepinephrine, and dopamine, but their relevance to cognitive function in depressed patients requires further investigation.
For research reproducibility, here are the methodologies from pivotal studies on ansofaxine and a typical SSRI reproductive toxicity study.
The distinct mechanisms of ansofaxine and SSRIs can be visualized through their interactions with key neurotransmitter transporters. The following diagram illustrates ansofaxine's triple reuptake inhibition compared to SSRIs' selective action, based on structural biology studies of these targets [3] [1].
This diagram illustrates ansofaxine's triple reuptake inhibition compared to SSRIs' selective action, based on structural biology studies of these targets [3] [1].
Current evidence positions ansofaxine as a promising antidepressant with a novel mechanism. Its potential cognitive benefits likely stem from dopaminergic effects on motivational deficits rather than broad cognitive enhancement [1]. However, conclusive data requires further targeted research.
Key questions for future clinical studies should include: